3X FLAG peptide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C122H170F3N31O51S |
|---|---|
Molecular Weight |
2975.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C120H169N31O49S.C2HF3O2/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3;3-2(4,5)1(6)7/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200);(H,6,7)/t56-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,98-;/m0./s1 |
InChI Key |
GTFCLKXQJOUAAB-XMLADREXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The 3X FLAG Epitope Tag: A Comprehensive Technical Guide for Researchers
The 3X FLAG tag is a powerful and widely utilized tool in molecular biology, enabling the detection, purification, and functional analysis of recombinant proteins. This synthetic epitope, composed of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and versatility in a variety of immunoassays. This technical guide provides an in-depth overview of the 3X FLAG peptide, including its sequence, and detailed protocols for its application in key experimental techniques.
The 3X FLAG Peptide: Sequence and Properties
The 3X FLAG tag is a short, hydrophilic peptide, which minimizes its potential for interference with the structure and function of the fusion protein. The tandem arrangement of the FLAG epitope significantly increases the number of antibody binding sites, leading to enhanced detection sensitivity in assays such as Western blotting and immunofluorescence, and more efficient capture in immunoprecipitation and affinity purification.
While the core FLAG epitope sequence is DYKDDDDK, the 3X FLAG tag is not a simple trimer of this sequence. The most commonly cited amino acid sequence for the 3X FLAG peptide is:
MDYKDHDGDYKDHDIDYKDDDDK [1]
This 23-amino acid sequence has a calculated molecular weight of approximately 2.86 kDa.[2] The initial methionine (M) is often included from the start codon in expression vectors. The sequence incorporates linker regions (e.g., G, I) between the FLAG motifs, which can improve antibody accessibility.
Experimental Applications and Protocols
The 3X FLAG tag is amenable to a wide range of immunodetection and purification techniques. Below are detailed protocols for common applications.
Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins
Immunoprecipitation is a cornerstone technique for studying protein-protein interactions, and the 3X FLAG tag provides a robust handle for isolating a protein of interest and its binding partners.
Table 1: Reagents and Buffers for 3X FLAG Immunoprecipitation
| Reagent/Buffer | Composition | Storage |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1X Protease Inhibitor Cocktail | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl | 4°C |
| 3X FLAG Elution Buffer | 100-150 µg/mL 3X FLAG peptide in Wash Buffer | -20°C (aliquots) |
| Anti-FLAG M2 Affinity Gel | Commercially available agarose or magnetic beads conjugated with anti-FLAG M2 antibody | 4°C |
Experimental Protocol:
-
Cell Lysis:
-
Culture and harvest cells expressing the 3X FLAG-tagged protein of interest.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Equilibrate the required amount of anti-FLAG M2 affinity gel by washing three times with ice-cold Lysis Buffer.
-
Add the clarified cell lysate to the equilibrated affinity gel.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Add 2-5 bed volumes of 3X FLAG Elution Buffer to the washed affinity gel.
-
Incubate for 30-60 minutes at 4°C with gentle shaking.
-
Pellet the affinity gel by centrifugation and carefully collect the supernatant containing the eluted protein complex.
-
For downstream applications like mass spectrometry, a second elution step can be performed and pooled with the first to maximize yield.
-
Western Blotting (WB) of 3X FLAG-Tagged Proteins
Western blotting is a standard method for detecting and quantifying the expression of a specific protein. The high affinity of anti-FLAG antibodies makes the 3X FLAG tag an excellent tool for this purpose.
Table 2: Antibody Dilutions for 3X FLAG Western Blotting
| Antibody | Dilution Range | Incubation Conditions |
| Anti-FLAG M2 Monoclonal Antibody (Primary) | 1:1,000 - 1:10,000 | 1 hour at room temperature or overnight at 4°C |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:20,000 | 1 hour at room temperature |
Experimental Protocol:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates and determine the protein concentration.
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary anti-FLAG antibody at the appropriate dilution in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunofluorescence (IF) of 3X FLAG-Tagged Proteins
Immunofluorescence allows for the visualization of the subcellular localization of a protein of interest.
Table 3: Antibody Dilutions for 3X FLAG Immunofluorescence
| Antibody | Dilution Range | Incubation Conditions |
| Anti-FLAG M2 Monoclonal Antibody (Primary) | 1:100 - 1:1,000 | 1-2 hours at room temperature or overnight at 4°C |
| Fluorophore-conjugated Secondary Antibody | 1:200 - 1:1,000 | 1 hour at room temperature |
Experimental Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate the cells with the primary anti-FLAG antibody at the appropriate dilution in blocking buffer.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody at the appropriate dilution in blocking buffer, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Application in Signaling Pathway Analysis: The NF-κB Pathway
The 3X FLAG tag is instrumental in dissecting complex signaling pathways by enabling the purification of protein complexes for subsequent analysis. A notable example is its use in studying the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of immune and inflammatory responses.
For instance, a 3X FLAG-tagged protein, such as TRIM67, can be overexpressed in cells to investigate its interaction with key components of the NF-κB pathway, like β-TrCP.[3] Co-immunoprecipitation experiments using an anti-FLAG antibody can pull down the 3X FLAG-TRIM67 protein along with its interacting partners. These interacting proteins can then be identified by Western blotting or mass spectrometry, elucidating the regulatory role of TRIM67 in NF-κB signaling.[3]
Figure 1. Investigation of NF-κB signaling using a 3X FLAG-tagged protein.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the purification and analysis of a 3X FLAG-tagged protein and its interaction partners.
Figure 2. General workflow for 3X FLAG-tag based protein interaction analysis.
References
A Technical Guide to the Role and Management of Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides
Abstract
Trifluoroacetic acid (TFA) is an indispensable reagent in the production of synthetic peptides, primarily utilized for cleaving the peptide from the solid-phase resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] Consequently, synthetic peptides are typically isolated as TFA salts, where the trifluoroacetate anion acts as a counter-ion to positively charged groups on the peptide.[5] While essential for synthesis, residual TFA can significantly impact the peptide's physicochemical properties and biological activity, potentially compromising experimental outcomes. This technical guide provides an in-depth examination of TFA's dual role in peptide synthesis, its effects as a counter-ion, and strategies for its management, including removal, exchange, and quantification. Detailed experimental protocols and decision-making workflows are provided to guide researchers, scientists, and drug development professionals in handling TFA-containing peptide samples.
The Essential Functions of TFA in Peptide Production
The widespread use of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies heavily on TFA for the final deprotection and cleavage steps. Its unique properties also make it the additive of choice for chromatographic purification.
TFA as a Cleavage Reagent in SPPS
In the final stage of SPPS, the fully assembled peptide must be detached from the solid support resin, and all acid-labile side-chain protecting groups (e.g., Boc, t-butyl, Trityl) must be removed. TFA is used at high concentrations (typically 90-95%) in a "cleavage cocktail" for this purpose. Its strong acidity (pKa ≈ 0.23) effectively breaks the acid-labile linkers (e.g., Wang, Rink Amide) connecting the peptide to the resin.
During cleavage, reactive cationic species (e.g., t-butyl cations) are generated, which can re-attach to sensitive amino acid residues like Cysteine, Tryptophan, or Methionine. To prevent these side reactions, "scavengers" are included in the cleavage cocktail to trap these cations.
Table 1: Common Scavengers Used in TFA Cleavage Cocktails
| Scavenger | Target Residue(s) | Typical Concentration (%) | Function |
|---|---|---|---|
| Water (H₂O) | Trp (Trityl group removal) | 2.5 - 5.0 | Proton source, helps hydrolyze t-butyl cations. |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 | Reduces and traps carbocations. |
| 1,2-Ethanedithiol (EDT) | Cys (Trityl group removal) | 2.5 | Traps Trityl cations. |
| Thioanisole | Met, Arg | 2.0 - 5.0 | Prevents re-alkylation of sensitive side chains. |
| Dithiothreitol (DTT) | Cys | 1.0 - 2.0 | Reducing agent, prevents disulfide bond formation. |
TFA as an Ion-Pairing Agent in RP-HPLC Purification
RP-HPLC is the standard method for purifying synthetic peptides. The mobile phase typically consists of water (Solvent A) and acetonitrile (Solvent B), with an acidic additive. TFA (at 0.05% - 0.1% v/v) is the most common additive because it acts as an ion-pairing reagent. It forms a neutral ion-pair with the positively charged residues (Lys, Arg, His, N-terminus) on the peptide. This masking of charges increases the peptide's overall hydrophobicity, leading to stronger retention on the nonpolar stationary phase (e.g., C18), improved peak shape, and enhanced resolution.
The Formation and Nature of Peptide-TFA Salts
After purification, the peptide is isolated by lyophilization (freeze-drying). While this process removes the bulk solvents and any free, unbound TFA, the trifluoroacetate anions that formed ion-pairs with the peptide's positively charged sites remain, creating a stable peptide-TFA salt. The number of TFA molecules associated with each peptide molecule depends on the number of basic residues (Lys, Arg, His) and the N-terminal amine. This means the final lyophilized powder is not pure peptide but a complex of the peptide and its counter-ions, which can account for 5-25% of the total weight.
Impact of Residual TFA on Peptide Research and Development
The presence of TFA as a counter-ion is not inert and can have profound effects on a peptide's properties and its performance in various applications.
Effects on Physicochemical Properties
-
Structure and Conformation: TFA can alter the secondary structure of peptides, with some studies reporting a slight increase in helicity. Its strong infrared absorbance band around 1673 cm⁻¹ overlaps with the peptide's amide I band, complicating or preventing secondary structure analysis by FT-IR spectroscopy.
-
Solubility and Aggregation: The salt form can influence a peptide's solubility and aggregation propensity. In some cases, TFA salts may result in a "fluffy" lyophilizate that is difficult to handle.
-
Crystallization: TFA can interfere with the crystallization process, often leading to the formation of amorphous or oily phases instead of high-quality crystals suitable for X-ray analysis.
Interference in Biological Assays
Residual TFA is a significant concern in biological experiments, as it can be cytotoxic and introduce artifacts. Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels to be below 0.1%.
-
Cell-Based Assays: TFA has been shown to be biologically active, with reports of both inhibiting and stimulating cell proliferation, sometimes at concentrations as low as 10 nM. This can lead to false positive or negative results in cytotoxicity, proliferation, and other cell-based assays.
-
Receptor and Enzyme Assays: The acidic nature of TFA can alter the local pH of an assay solution, potentially affecting enzyme kinetics or receptor-ligand binding. Furthermore, TFA has been identified as an unintended allosteric modulator of the glycine receptor (GlyR).
-
In Vivo Studies: TFA can elicit inflammatory and immune responses in vivo. It can also trifluoroacetylate native proteins and phospholipids, which can generate antibody responses.
Complications in Analytical Characterization
-
Mass Spectrometry (MS): TFA is a known ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS). It competes with the peptide for protonation in the gas phase, significantly reducing the MS signal and lowering detection sensitivity.
-
Quantification: The presence of TFA adds to the total mass of the lyophilized powder. For accurate quantification and preparation of stock solutions based on molarity, the peptide content (net peptide vs. total salt weight) must be determined.
Table 2: Impact of Residual TFA on Common Biological and Analytical Assays
| Assay Type | Potential Impact of TFA | Reported Effect / Concentration |
|---|---|---|
| Cell Proliferation Assays | Cytotoxicity; can inhibit or stimulate cell growth. | Inhibition of osteoblast proliferation observed at 10 nM - 100 nM. Stimulation of murine glioma cell growth at 0.5 - 7.0 mM. |
| Enzymatic Assays | Alteration of local pH, potentially affecting enzyme activity. | Can lower the pH of the final assay solution. |
| Receptor Binding Assays | Allosteric modulation of receptors. | Acts as an allosteric modulator of the glycine receptor (GlyR). |
| In Vivo Studies | Immunogenicity and inflammatory responses. | Can trifluoroacetylate endogenous proteins, leading to antibody responses. |
| FT-IR Spectroscopy | Interference with secondary structure analysis. | Strong absorbance at 1673 cm⁻¹ overlaps with the peptide Amide I band. |
| Mass Spectrometry (LC/MS) | Signal suppression, leading to reduced sensitivity. | Ion-pairing in the gas phase reduces peptide ionization efficiency. |
Managing TFA Content: Removal and Exchange Strategies
Given the potential for interference, managing the TFA content of a synthetic peptide is critical for obtaining reliable and reproducible experimental data.
Decision Framework: When to Remove TFA
The decision to remove or exchange TFA depends on the peptide's intended application.
Common Methodologies for TFA Removal
The most common strategy is to exchange the trifluoroacetate counter-ion for a more biologically benign one, such as chloride (from HCl) or acetate. This is typically achieved through repeated lyophilization cycles with the new acid or via ion-exchange chromatography.
Table 3: Comparison of Methods for TFA Removal or Exchange
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
|---|---|---|---|---|
| HCl Exchange | Displacement of TFA with a stronger acid (HCl) followed by lyophilization. | Simple, widely adopted, effective. | Requires multiple cycles for complete removal; handling of corrosive HCl. | >99% removal after 2-3 cycles with 10 mM HCl. |
| Anion Exchange Chromatography | Peptide is passed through a resin pre-loaded with the desired counter-ion (e.g., acetate). | Can be highly effective in a single pass. | Requires column preparation; potential for peptide loss on the column. | >95% exchange. |
| RP-HPLC with Alternative Mobile Phase | Re-purification of the peptide using a mobile phase containing the desired counter-ion (e.g., acetic acid). | Combines re-purification and exchange in one step. | May result in poorer chromatographic resolution compared to TFA; requires re-lyophilization. | Variable, depends on column washing and gradient. |
Experimental Protocols
Protocol for TFA-Mediated Peptide Cleavage from Resin
This protocol is a general guideline and should be adapted based on the specific peptide sequence and resin.
-
Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a standard peptide, use 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). Use 10 mL of cocktail per gram of resin.
-
Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.
-
Filtration: Filter the reaction mixture through a fritted funnel to separate the peptide-containing TFA solution from the resin beads. Wash the resin beads 2-3 times with fresh TFA to ensure complete recovery.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation. Perform this wash step 3-4 times to remove residual scavengers and TFA.
-
Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a stream of nitrogen to yield the crude peptide-TFA salt.
Protocol for TFA Counter-ion Exchange with Hydrochloride (HCl)
This is the most widely adopted method for TFA removal.
-
Dissolution: Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. An optimal range is 2-10 mM; concentrations above 10 mM risk peptide modification, while those below 2 mM may result in incomplete exchange.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times (for a total of three cycles).
-
Final Product: After the final lyophilization, the product is the peptide hydrochloride salt. Reconstitute in the desired buffer for experimental use.
Protocol for TFA Counter-ion Exchange with Acetate
This method uses a strong anion exchange (SAX) resin.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the expected amount of TFA in the peptide sample.
-
Resin Conversion: Elute the column with a 1 M solution of sodium acetate to convert the resin to the acetate form.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.
-
Loading: Dissolve the peptide-TFA salt in a minimal volume of distilled water and apply it to the prepared column.
-
Elution: Elute the column with distilled water. The peptide, now associated with acetate counter-ions, will pass through while the trifluoroacetate ions remain bound to the resin.
-
Collection & Lyophilization: Collect the fractions containing the peptide and lyophilize them to obtain the final peptide acetate salt.
Quantitative Analysis of Residual TFA
For critical applications, it is essential to quantify the amount of residual TFA after an exchange procedure or to determine the net peptide content of a sample.
Overview of Analytical Techniques
Several methods are available for TFA quantification, each with distinct advantages.
Table 4: Comparison of Analytical Methods for TFA Quantification
| Method | Principle | Sensitivity | Precision (RSD) | Key Features |
|---|---|---|---|---|
| Ion Chromatography (IC) | Anion-exchange separation with conductivity detection. | High (mg/L levels) | Good (~3.8% for 99 ng injection) | Simple, automatable, can detect other anions simultaneously. |
| ¹⁹F-NMR | Direct detection of the fluorine atoms in TFA. | Moderate | Excellent (~1-3%) | Non-destructive, highly specific for fluorine-containing compounds. |
| HPLC-ELSD | RP-HPLC separation with Evaporative Light-Scattering Detection. | High (LoQ ~1.5 µg/mL) | Good (~3-9%) | Allows simultaneous detection of other non-UV active ions like Cl⁻. |
| FT-IR | Infrared absorbance of the C=O and C-F bonds in TFA. | Low (LoQ ~713 µg/mL) | Poor (>10%) | Best used for qualitative confirmation of TFA presence, not for accurate quantification. |
Protocol for TFA Quantification by Ion Chromatography
This protocol is adapted from a standard method for anion analysis in peptide samples.
-
Sample Preparation: Dissolve the lyophilized peptide sample in the IC eluent (e.g., 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate) to a known concentration, typically 1 mg/mL. Further dilute as needed to fall within the calibration range.
-
Standard Preparation: Prepare a series of TFA standards in the same eluent, covering a range from approximately 0.5 µg/mL to 500 µg/mL.
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column (e.g., IonPac AS14).
-
Eluent: Isocratic 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate.
-
Flow Rate: ~1.0 mL/min.
-
Detection: Suppressed conductivity.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the prepared peptide sample(s).
-
Calculation: Determine the TFA concentration in the peptide sample by comparing its peak area to the calibration curve. Calculate the final weight percentage (w/w) of TFA in the original lyophilized powder.
Conclusion and Recommendations
TFA is a cornerstone of modern peptide synthesis and purification. However, its persistence as a counter-ion in the final product can be a significant source of experimental variability and artifacts, particularly in biological and structural studies. Understanding the dual nature of TFA is crucial for any researcher working with synthetic peptides.
Key Recommendations:
-
Be Aware: Always assume that a commercially or internally synthesized peptide is a TFA salt unless explicitly stated otherwise.
-
Assess the Need: Critically evaluate your experimental application to determine if TFA removal is necessary using the decision framework provided. For all in vivo and cell-based work, TFA exchange is strongly recommended.
-
Choose the Right Method: For routine TFA removal, the repeated HCl lyophilization method is robust and effective.
-
Quantify When Necessary: For GMP-grade peptides, API development, or when precise molar concentrations are required, quantify the residual TFA and net peptide content using a validated analytical method like ion chromatography or NMR.
-
Report Accurately: In publications and reports, clearly state the salt form of the peptide used (e.g., "peptide X as a TFA salt" or "peptide Y as a hydrochloride salt") to ensure reproducibility.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Principle of Competitive Elution with 3X FLAG Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and protocols for the competitive elution of 3X FLAG-tagged fusion proteins. The 3X FLAG system is a cornerstone of protein purification and analysis, prized for its high specificity and the gentle, native-state recovery of target proteins. This document details the underlying mechanism, offers quantitative data for experimental design, and provides detailed protocols for practical application.
Core Principle: A Reversible Interaction Driven by Mass Action
The foundation of the 3X FLAG system lies in the specific and high-affinity interaction between the synthetic 3X FLAG epitope tag (a 22-amino acid sequence: DYKDHD-G-DYKDHD-I-DYKDDDDK) and the ANTI-FLAG® M2 monoclonal antibody.[1][2] This antibody is typically immobilized on a solid support, such as agarose or magnetic beads, creating an affinity resin.
When a cell lysate containing a 3X FLAG-tagged protein is passed over this resin, the tagged protein is captured by the immobilized antibodies. After washing away non-specifically bound proteins, the purified target protein is eluted. Competitive elution is a gentle method that preserves the native structure and function of the protein. This is achieved by introducing a high concentration of a free, soluble 3X FLAG peptide.[3][4]
The free 3X FLAG peptide competes with the 3X FLAG-tagged protein for the binding sites on the ANTI-FLAG® M2 antibody. According to the principles of mass action, the vast excess of the free peptide shifts the equilibrium, causing the dissociation of the tagged protein from the resin. This allows for the collection of the purified protein in the elution buffer. This method is considered highly efficient for recovering FLAG-tagged proteins.
Quantitative Data for Experimental Design
The efficiency of binding and elution is governed by several factors, including binding affinities and the concentrations of the reagents. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.
Table 1: Binding Affinity of ANTI-FLAG® M2 Antibody
| Interacting Molecules | Dissociation Constant (Kd) | Notes |
| ANTI-FLAG® M2 IgG and FLAG peptide | 2.95 ± 0.31 nM | The high affinity (low Kd) indicates a strong and specific interaction. |
| ANTI-FLAG® M2 Fab and FLAG peptide | 1.91 ± 0.24 µM | The lower affinity of the Fab fragment highlights the avidity effect of the bivalent IgG. |
Data sourced from a 2024 study on the structural basis of FLAG-tag recognition by the M2 antibody.
Table 2: Recommended 3X FLAG Peptide Concentrations for Elution
| Concentration (µg/mL) | Concentration (µM) | Application/Notes |
| 100 | ~35 | Commonly used working concentration for elution from ANTI-FLAG® M2 affinity gel. |
| 150 | ~52 | Recommended for immunoprecipitation with magnetic beads. |
| 150-500 | ~52-175 | A range often cited in protocols for efficient elution. |
| 1000 (1 mg/mL) | ~349 | Used in some protocols for robust elution. |
Table 3: Comparison of Elution Methods
| Elution Method | Conditions | Advantages | Disadvantages |
| Competitive Elution with 3X FLAG Peptide | 100-1000 µg/mL 3X FLAG peptide in TBS, 30 min at 4°C or room temperature. | Gentle, preserves protein structure and function. High specificity. | Cost of the 3X FLAG peptide. The eluted protein is in a solution containing the peptide. |
| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5, 5-10 min at room temperature. | Fast and efficient. Peptide-free elution. | Low pH can denature the target protein. Requires immediate neutralization. |
| SDS-PAGE Sample Buffer | 1X or 2X Laemmli buffer, boil for 5-10 min. | Simple and highly efficient for denaturing gels. | Denatures the target protein and the antibody, leading to co-elution of antibody chains. The resin cannot be reused. |
Experimental Protocols
The following are detailed protocols for the immunoprecipitation and competitive elution of a 3X FLAG-tagged protein using ANTI-FLAG® M2 affinity resin.
Protocol 1: Immunoprecipitation and Elution from Agarose Beads
Materials:
-
ANTI-FLAG® M2 Affinity Gel (e.g., Sigma-Aldrich A2220)
-
Cell lysate containing 3X FLAG-tagged protein
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS
-
3X FLAG® Peptide (e.g., Sigma-Aldrich F4799)
-
Elution Buffer: 100-150 µg/mL 3X FLAG® peptide in TBS
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Gently resuspend the ANTI-FLAG® M2 affinity gel.
-
Transfer the desired amount of resin slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation (e.g., 5,000 x g for 30 seconds) and discard the supernatant.
-
Wash the resin twice with 1 mL of TBS.
-
-
Binding:
-
Add the clarified cell lysate to the washed resin.
-
Incubate with gentle agitation on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin three times with 1 mL of TBS. After the final wash, carefully remove all residual supernatant.
-
-
Competitive Elution:
-
Add 1-5 resin bed volumes of Elution Buffer to the washed resin.
-
Incubate with gentle shaking for 30 minutes at 4°C.
-
Pellet the resin by centrifugation.
-
Carefully collect the supernatant containing the eluted protein into a fresh tube.
-
For increased yield, a second elution can be performed.
-
Protocol 2: Immunoprecipitation and Elution from Magnetic Beads
Materials:
-
ANTI-FLAG® M2 Magnetic Beads (e.g., Sigma-Aldrich M8823)
-
Cell lysate containing 3X FLAG-tagged protein
-
TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS
-
3X FLAG® Peptide
-
Elution Buffer: 150 ng/µL (150 µg/mL) 3X FLAG® peptide in TBS
-
Microcentrifuge tubes
-
Magnetic separation rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the magnetic beads and transfer the desired volume to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and remove the storage buffer.
-
Wash the beads twice with 1 mL of TBS, using the magnetic rack to separate the beads between washes.
-
-
Binding:
-
Add the clarified cell lysate to the washed magnetic beads.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on the magnetic rack and remove the supernatant.
-
Wash the beads three times with 1 mL of TBS.
-
-
Competitive Elution:
-
Add 5 resin volumes of Elution Buffer to the washed beads.
-
Incubate with gentle rotation for 30 minutes at 4°C.
-
Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted protein to a new tube.
-
A second elution can be performed to maximize recovery.
-
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the principle of competitive elution.
Conclusion
Competitive elution with 3X FLAG peptide is a powerful and versatile technique for the purification of recombinant proteins. Its gentle nature ensures the recovery of active, properly folded proteins suitable for a wide range of downstream applications, including structural studies, enzyme assays, and the analysis of protein-protein interactions. By understanding the core principles and utilizing the quantitative data and protocols provided in this guide, researchers can effectively implement and optimize this essential methodology in their workflows.
References
A Technical Guide to 3X FLAG Peptide: Purity, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
The 3X FLAG peptide, a synthetic octapeptide with the sequence Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys, is a cornerstone tool in protein biochemistry.[1][2] Its utility in the purification and detection of 3X FLAG-tagged fusion proteins is unparalleled, offering high specificity and mild elution conditions. This technical guide provides an in-depth exploration of 3X FLAG peptide purity, the analytical methods for its assessment, and its application in elucidating cellular signaling pathways.
The Criticality of 3X FLAG Peptide Purity
The purity of the 3X FLAG peptide is paramount for the success of downstream applications, particularly in the competitive elution of fusion proteins from anti-FLAG affinity resins. High-purity peptide ensures efficient displacement of the tagged protein, leading to higher yields and cleaner preparations. Conversely, impurities can diminish elution efficiency and introduce contaminants into the final protein sample. Commercially available 3X FLAG peptides typically boast a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential to comprehensively characterize the purity of a synthetic peptide like 3X FLAG. The three pillars of this analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly employed with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The peptide and any impurities are detected by UV absorbance, typically at 214-220 nm, which corresponds to the peptide bond. The purity is calculated as the ratio of the area of the main peptide peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized peptide by verifying its molecular weight. It is also a powerful tool for identifying impurities, such as deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with incomplete removal of protecting groups from the synthesis process. Electrospray ionization (ESI) is a common ionization method for peptide analysis.
Amino Acid Analysis (AAA)
Amino Acid Analysis provides an accurate determination of the amino acid composition of the peptide, confirming that the correct amino acids are present in the expected ratios. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified. This technique is also valuable for the accurate quantification of the peptide concentration.
Data Presentation: Quantitative Analysis of 3X FLAG Peptide Purity
The following tables summarize representative quantitative data from the analysis of three different batches of synthetic 3X FLAG peptide with varying purity levels.
Table 1: HPLC Purity Analysis
| Peptide Batch | Purity by HPLC (>95%) | Retention Time (min) | Main Peak Area (%) | Impurity Profile (Total Area %) |
| Batch A | 98.5% | 15.2 | 98.5 | 1.5 |
| Batch B | 96.2% | 15.3 | 96.2 | 3.8 |
| Batch C | 92.1% (Out of Specification) | 15.1 | 92.1 | 7.9 |
Table 2: Mass Spectrometry Analysis
| Peptide Batch | Theoretical Mass (Da) | Observed Mass (Da) | Major Impurities Identified (Mass Difference) |
| Batch A | 2861.87 | 2861.90 | Deletion of one Asp residue (-115 Da) |
| Batch B | 2861.87 | 2861.85 | Deletion of one Asp residue (-115 Da), Oxidation of Met (+16 Da) |
| Batch C | 2861.87 | 2861.92 | Deletion of one Asp residue (-115 Da), Deletion of Lys residue (-128 Da), Incomplete deprotection (+56 Da) |
Table 3: Amino Acid Analysis
| Amino Acid | Theoretical Ratio | Batch A (Observed Ratio) | Batch B (Observed Ratio) | Batch C (Observed Ratio) |
| Asp | 8 | 7.95 | 7.88 | 7.65 |
| Tyr | 3 | 3.01 | 3.05 | 2.98 |
| Lys | 4 | 4.02 | 3.97 | 3.85 |
| Met | 1 | 0.98 | 0.95 | 0.92 |
| His | 2 | 2.01 | 2.03 | 1.99 |
| Gly | 1 | 1.03 | 1.01 | 1.05 |
| Ile | 1 | 0.99 | 1.00 | 0.97 |
Experimental Protocols
Protocol 1: HPLC Analysis of 3X FLAG Peptide
-
Sample Preparation: Dissolve the lyophilized 3X FLAG peptide in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Mass Spectrometry of 3X FLAG Peptide
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/0.1% formic acid.
-
Mass Spectrometry Conditions:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Mass Range: m/z 500-3000.
-
-
Data Analysis: Compare the observed mass of the main peak to the theoretical mass of the 3X FLAG peptide. Analyze minor peaks to identify potential impurities based on their mass differences from the main peptide.
Protocol 3: Amino Acid Analysis of 3X FLAG Peptide
-
Hydrolysis: Hydrolyze a known quantity of the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to allow for UV detection.
-
Chromatographic Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. Calculate the molar ratios of the amino acids and compare them to the theoretical ratios.
Visualization of Experimental Workflows and Signaling Pathways
Logical Relationship of Peptide Purity Analysis
The following diagram illustrates the interconnectedness of the analytical techniques used to determine peptide purity.
References
A Technical Guide to the Solubility of 3x FLAG Peptide TFA in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
The 3x FLAG peptide is a widely utilized tool in proteomics and molecular biology for the detection, purification, and elution of 3x FLAG-tagged fusion proteins. As a synthetic peptide, its solubility in aqueous buffers is a critical parameter for successful experimental outcomes. This technical guide provides an in-depth overview of the solubility of 3x FLAG peptide trifluoroacetate (TFA) salt in common laboratory buffers, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective use.
Quantitative Solubility Data
The solubility of 3x FLAG peptide TFA can vary depending on the buffer composition, pH, and ionic strength. The following table summarizes the reported solubility of the peptide in various aqueous solutions. It is important to note that for some solutions, sonication and/or pH adjustments are recommended to achieve the specified concentrations[1][2][3].
| Buffer/Solvent | Composition | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| PBS | Phosphate-Buffered Saline | 50 | 16.80 | Requires sonication and pH adjustment to 3 with HCl[1]. |
| Tris-NaCl | 20 mM Tris pH 7.5, 100 mM NaCl | 33.33 | 11.20 | Requires sonication[1]. |
| TBS | 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | ≥ 25 | - | Recommended buffer for stock solutions. |
| Water | H₂O | 50 | 16.8 | Sonication is recommended. |
| Water | H₂O | 20 | 6.99 | Sonication is recommended. |
Note: The molecular weight of 3x FLAG peptide can vary slightly depending on the exact sequence and counterion, but it is approximately 2862 g/mol (as the free base) and 2976 g/mol (as the TFA salt). Molar concentrations are calculated based on these approximate molecular weights.
Factors Influencing Solubility
Several factors can influence the dissolution of the lyophilized this compound salt:
-
pH: The peptide sequence contains multiple acidic (aspartic acid) and basic (lysine) residues, making its net charge and, consequently, its solubility highly dependent on the pH of the buffer. In acidic conditions (e.g., pH 3), the peptide carries a net positive charge, which can enhance its solubility in some cases.
-
Ionic Strength: The presence of salts, such as NaCl in TBS and PBS, can also affect solubility. Most protocols for using the 3x FLAG peptide recommend buffers with physiological ionic strength (around 150 mM NaCl).
-
Temperature: While most dissolution is performed at room temperature, gentle warming can sometimes aid in dissolving peptides. However, care should be taken to avoid degradation, especially for prolonged periods or at high temperatures.
-
Physical Agitation: Sonication or vortexing is frequently recommended to aid in the dissolution of the peptide, particularly at higher concentrations.
-
TFA Counterion: The trifluoroacetic acid (TFA) counterion, a remnant from the peptide synthesis and purification process, can sometimes impact experimental results. For sensitive applications, TFA removal may be necessary.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in TBS
This protocol is suitable for preparing a stock solution for long-term storage and subsequent dilution for working solutions.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to the vial to achieve a final concentration of 5 mg/mL.
-
Dissolution: Gently vortex the vial. If complete dissolution is not achieved, sonicate the solution in a water bath for short intervals (e.g., 10-15 seconds) until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For extended storage, the addition of 50% glycerol is recommended.
Protocol 2: Preparation of a Working Solution for Competitive Elution
This protocol describes the preparation of a working solution for the competitive elution of a 3x FLAG-tagged protein from an anti-FLAG affinity resin.
-
Thawing: Thaw a frozen aliquot of the 5 mg/mL 3x FLAG peptide stock solution.
-
Dilution: Dilute the stock solution with TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to the desired working concentration. A common working concentration for elution is 100-200 µg/mL.
-
Application: The working solution is now ready to be applied to the affinity column or beads to elute the bound 3x FLAG-tagged protein.
Visualization of Workflows and Concepts
Competitive Elution of a 3x FLAG-Tagged Protein
Caption: Workflow for competitive elution of a 3x FLAG-tagged protein.
Immunoprecipitation using a 3x FLAG-Tagged Protein
Caption: General workflow for immunoprecipitation of a 3x FLAG-tagged protein.
Example Signaling Pathway Studied with 3x FLAG-Tagged Proteins: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway, a common target for studies using 3x FLAG-tagged proteins.
References
The 3X FLAG Epitope: A Technical Guide for Recombinant Protein Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of recombinant protein research, the ability to effectively purify, detect, and characterize proteins of interest is paramount. Epitope tagging has emerged as a powerful and versatile tool to achieve these objectives. Among the various available tags, the 3X FLAG epitope has gained widespread adoption due to its enhanced sensitivity and efficiency in a multitude of applications. This technical guide provides a comprehensive overview of the 3X FLAG epitope, its functional advantages, and detailed protocols for its implementation in key experimental workflows.
Core Concepts: Understanding the 3X FLAG Epitope
The 3X FLAG tag is a synthetic epitope consisting of three tandem repeats of the original FLAG® octapeptide sequence (DYKDDDDK), with the most common sequence being DYKDHDG-DYKDHDI-DYKDDDDK.[1][2] This modification results in a 22-amino acid peptide with a molecular weight of approximately 2.86 kDa. The hydrophilic nature of the 3X FLAG tag makes it likely to be exposed on the surface of the fusion protein, thereby increasing its accessibility to antibodies.[3]
The key advantage of the 3X FLAG system lies in its significantly increased affinity for anti-FLAG monoclonal antibodies, particularly the M2 antibody, when compared to the single FLAG tag.[4] This enhanced affinity translates to more robust and sensitive detection in various immunoassays and more efficient capture during protein purification.
Quantitative Data Summary
While direct head-to-head comparisons of binding affinities and protein yields can vary depending on the protein of interest and experimental conditions, the 3X FLAG tag consistently demonstrates superior performance over the 1X FLAG tag.
| Feature | 1X FLAG Tag | 3X FLAG Tag | Reference |
| Amino Acid Sequence | DYKDDDDK | DYKDHDG-DYKDHDI-DYKDDDDK | [1] |
| Molecular Weight | ~1.01 kDa | ~2.86 kDa | |
| Binding Affinity (Kd) | ~100 nM (for M2 antibody) | Higher affinity than 1X FLAG | |
| Western Blot Sensitivity | Standard | Up to 200 times more sensitive than 1X FLAG | |
| Immunoprecipitation Efficiency | Good | Higher efficiency and yield |
Experimental Protocols
Detailed methodologies for the application of the 3X FLAG epitope in common laboratory techniques are provided below.
Immunoprecipitation (IP) of 3X FLAG-tagged Proteins
This protocol describes the immunoprecipitation of a 3X FLAG-tagged protein from cell lysate using anti-FLAG M2 affinity gel.
Materials:
-
Cell lysate containing 3X FLAG-tagged protein
-
Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON™ X-100, supplemented with protease inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
3X FLAG Peptide (for elution)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis: Lyse cells expressing the 3X FLAG-tagged protein in Lysis Buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Bead Preparation: Wash the required volume of anti-FLAG M2 affinity gel twice with Wash Buffer.
-
Immunoprecipitation: Add the cleared cell lysate to the washed beads and incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of Wash Buffer.
-
Elution: To elute the bound protein, add 2-5 bed volumes of Wash Buffer containing 100-200 µg/mL of 3X FLAG peptide. Incubate for 30 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein. A second elution can be performed to maximize yield.
Western Blotting of 3X FLAG-tagged Proteins
This protocol outlines the detection of a 3X FLAG-tagged protein by Western blotting.
Materials:
-
Protein sample containing 3X FLAG-tagged protein
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-FLAG M2 antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-FLAG M2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Immunofluorescence (IF) of 3X FLAG-tagged Proteins
This protocol provides a general guideline for the immunofluorescent staining of cells expressing a 3X FLAG-tagged protein.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-FLAG M2 antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash cells with PBS and then block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate cells with the anti-FLAG M2 primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBS.
-
Staining and Mounting: Stain the nuclei with DAPI, if desired. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the application of the 3X FLAG tag in studying signaling pathways.
Tandem Affinity Purification (TAP) Workflow
Tandem affinity purification using two different tags, such as 3X FLAG and HA, is a powerful technique to isolate protein complexes with high purity.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) Workflow
Co-IP followed by mass spectrometry is a common approach to identify protein-protein interactions.
Investigating the NF-κB Signaling Pathway
The 3X FLAG tag can be used to study protein-protein interactions within the NF-κB signaling cascade. For example, one could express a 3X FLAG-tagged IKKβ to identify its interacting partners upon TNF-α stimulation.
Elucidating the MAPK Signaling Pathway
The 3X FLAG tag is instrumental in pull-down assays to uncover novel components and interactions within the MAPK signaling cascade. For instance, expressing a 3X FLAG-tagged MEK1 can help identify its upstream activators and downstream substrates.
Conclusion
The 3X FLAG epitope tag is a powerful and versatile tool for the study of recombinant proteins. Its enhanced affinity and sensitivity provide significant advantages over single-tag systems, enabling more robust and reliable results in a wide range of applications, from protein purification to the elucidation of complex cellular signaling pathways. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of the 3X FLAG system in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Eluting 3X FLAG Fusion Proteins from Anti-FLAG® M2 Affinity Gel
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for the elution of 3X FLAG-tagged fusion proteins from Anti-FLAG® M2 affinity gel (agarose or magnetic beads). The choice of elution method depends on the characteristics of the tagged protein and the requirements of downstream applications. Three primary methods are covered: competitive elution with 3X FLAG peptide, acidic elution with glycine-HCl, and denaturing elution with SDS-PAGE sample buffer.
Overview of Elution Strategies
The Anti-FLAG® M2 monoclonal antibody, covalently attached to agarose or magnetic beads, provides a highly specific and efficient method for capturing FLAG-tagged proteins. Once the fusion protein is bound to the M2 affinity gel, it can be eluted using several methods.
-
Competitive Elution (Native Conditions): This is the most efficient and gentle method, using an excess of 3X FLAG® peptide to compete with the fusion protein for binding to the M2 antibody.[1] This method is ideal for preserving the protein's native structure, activity, and for studying protein-protein interactions.
-
Acidic Elution (Mild Denaturation): This method uses a low pH buffer, such as 0.1 M glycine-HCl, to disrupt the antibody-antigen interaction.[2] It is a fast and efficient method, but requires immediate neutralization of the eluate to prevent protein denaturation or aggregation.
-
Denaturing Elution: This method involves boiling the beads in SDS-PAGE sample buffer. It is the harshest method and is typically used when the eluted protein is intended for immediate analysis by SDS-PAGE and Western blotting. The M2 antibody is denatured and co-elutes with the target protein, and the affinity gel cannot be reused.
Quantitative Data Summary
The following table summarizes key parameters for the different elution methods and resin characteristics.
| Parameter | Competitive Elution (3X FLAG Peptide) | Acidic Elution (Glycine-HCl) | Resin & Protein Properties |
| Elution Buffer | 100-150 µg/mL 3X FLAG Peptide in TBS | 0.1 M Glycine-HCl | Binding Capacity |
| pH | ~7.4 | 2.5 - 3.5 | ≥0.6 mg/mL of packed resin |
| Incubation Time | 30 minutes | 5-10 minutes | Typical Yield |
| Temperature | 4°C (recommended) or Room Temp | Room Temperature | Highly variable, dependent on expression levels and protein stability. |
| Key Advantage | Preserves native protein structure and function | Fast and cost-effective | Bead Slurry |
| Key Disadvantage | High cost of 3X FLAG peptide | Risk of protein denaturation/aggregation | Supplied as a 50% slurry |
| Bead Reusability | Yes | Yes (after re-equilibration) | Antibody Isotype |
| Mouse IgG1 |
Experimental Workflow
The overall workflow for FLAG-tag protein immunoprecipitation and elution is a multi-step process.
Caption: Workflow for 3X FLAG fusion protein immunoprecipitation and elution.
Detailed Experimental Protocols
Materials & Buffers
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Lysis Buffer: 50 mM Tris HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON® X-100. Supplement with protease inhibitors immediately before use.
-
3X FLAG® Peptide Stock Solution (5 mg/mL): Dissolve 3X FLAG® peptide in TBS to a final concentration of 5 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Competitive Elution Buffer (150 ng/µL): Dilute the 5 mg/mL stock solution to 150 ng/µL in TBS. Note: Concentrations from 100 µg/mL to 500 µg/mL have been reported; optimization may be required.
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH 3.0-3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl, pH 6.8, 4% SDS, 20% glycerol, 0.004% bromophenol blue.
Protocol 1: Competitive Elution with 3X FLAG® Peptide
This protocol is recommended for obtaining active, native protein.
-
Bead Preparation and Binding: a. Aliquot the desired amount of Anti-FLAG® M2 Affinity Gel slurry into a microcentrifuge tube (e.g., 40 µL of 50% slurry for a 20 µL packed gel volume). b. Pellet the beads by centrifugation (e.g., 5,000 x g for 30 seconds) and discard the supernatant. c. Wash the beads twice with 500 µL of TBS. d. Add the clarified cell lysate containing the 3X FLAG-tagged protein to the washed beads. e. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant (lysate). b. Wash the beads three times with 1 mL of ice-cold Lysis Buffer or TBS. After the final wash, carefully remove all supernatant.
-
Elution: a. Add 5 packed gel volumes of Competitive Elution Buffer (e.g., 100 µL for a 20 µL gel bed) to the washed beads. b. Incubate for 30 minutes at 4°C with gentle shaking. c. Centrifuge the beads at 5,000-8,200 x g for 30-60 seconds. d. Carefully transfer the supernatant, which contains the eluted protein, to a new pre-chilled tube. Be careful not to transfer any beads. e. For maximal recovery, a second elution can be performed by repeating steps 3a-3d and pooling the eluates.
Protocol 2: Acidic Elution with Glycine-HCl
This is a rapid elution method but carries the risk of denaturing acid-sensitive proteins.
-
Bead Preparation, Binding, and Washing: a. Follow steps 1a through 2b from Protocol 1.
-
Elution: a. Add 5-10 packed gel volumes of 0.1 M Glycine-HCl, pH 3.0-3.5, to the washed beads. b. Incubate for 5-10 minutes at room temperature with gentle mixing. Do not exceed 20 minutes of incubation. c. Centrifuge the beads (5,000 x g for 30 seconds) and immediately transfer the supernatant to a new tube containing 1/10th volume of Neutralization Buffer (e.g., 10 µL of 1 M Tris-HCl, pH 8.0 for every 100 µL of eluate). d. Gently mix the neutralized eluate. The protein is now ready for downstream applications or storage at -20°C.
-
Bead Regeneration (Optional): a. To reuse the beads, immediately wash them three times with TBS to re-equilibrate to a neutral pH. Store as a 50% slurry in TBS containing 0.02% sodium azide at 4°C.
Protocol 3: Denaturing Elution with SDS-PAGE Sample Buffer
This method is for endpoint analysis by electrophoresis. The beads cannot be reused.
-
Bead Preparation, Binding, and Washing: a. Follow steps 1a through 2b from Protocol 1.
-
Elution: a. Add 20-40 µL of 2X SDS-PAGE Sample Buffer to the washed bead pellet. b. Vortex briefly and boil the sample for 5 minutes at 95-100°C. c. Centrifuge at maximum speed for 1 minute to pellet the beads. d. Carefully load the supernatant onto the SDS-PAGE gel for analysis. Note that antibody heavy and light chains (~50 kDa and ~25 kDa) will be present in the eluate.
Logical Relationships in Elution Method Selection
The choice of elution protocol is dictated by the intended use of the purified protein.
Caption: Decision tree for selecting the optimal 3X FLAG elution method.
References
Application Notes and Protocols: Optimal Elution of 3X FLAG-tagged Proteins
These application notes provide detailed protocols and guidelines for the optimal elution of 3X FLAG-tagged fusion proteins from anti-FLAG M2 affinity resins using competitive elution with 3X FLAG peptide. This method is favored for its mild conditions, which help to preserve the native structure and function of the eluted protein.
Introduction
The FLAG® epitope tag (DYKDDDDK) is a widely used tool for the affinity purification of recombinant proteins.[1] The 3X FLAG® system, which consists of three tandem FLAG epitopes, offers enhanced detection and purification capabilities due to its increased avidity for the anti-FLAG M2 monoclonal antibody.[1][2][3] Elution of the bound 3X FLAG-tagged protein is most effectively and gently achieved by competition with a solution containing the 3X FLAG peptide.[4] This peptide competitively displaces the fusion protein from the anti-FLAG M2 affinity gel, allowing for the recovery of the purified protein in its active form. It is important to note that the single FLAG peptide is not effective for eluting 3X FLAG-tagged fusion proteins.
Factors Influencing Elution Efficiency
Several factors can influence the efficiency of elution:
-
Concentration of 3X FLAG Peptide: The concentration of the peptide is a critical parameter. While a standard concentration is often recommended, optimization may be necessary depending on the specific protein and experimental goals.
-
Properties of the Fusion Protein: The expression level, stability, and affinity of the 3X FLAG-tagged protein for the M2 antibody can impact the elution efficiency.
-
Incubation Time and Temperature: The duration and temperature of the incubation with the elution buffer can affect the completeness of the elution.
-
Resin and Column Properties: The type of anti-FLAG M2 affinity resin (e.g., agarose beads, magnetic beads), column packing, and flow rate can also play a role.
Quantitative Data Summary
The concentration of 3X FLAG peptide used for elution can be tailored to the specific application. Below is a summary of commonly used concentrations and conditions.
Table 1: Recommended and Reported Concentrations of 3X FLAG Peptide for Elution
| Concentration (µg/mL) | Molar Concentration (approx.) | Source/Recommendation | Notes |
| 100 µg/mL | ~35 µM | Commonly recommended working concentration. | Sufficient for most 3X FLAG fusion proteins. |
| 150 µg/mL | ~52 µM | Reported in publications. | A slightly higher concentration for potentially stronger interactions. |
| 200 µg/mL (0.2 mg/mL) | ~70 µM | Reported in publications. | Used for specific applications requiring higher peptide excess. |
| 300 µg/mL (0.3 mg/mL) | ~105 µM | Reported in publications. | |
| 500 µg/mL (0.5 mg/mL) | ~175 µM | Reported in publications. | |
| 200 ng/mL | ~70 nM | Reported in publications. | A significantly lower concentration, may be context-dependent. |
| N/A | 150 µM | Reported in publications. | |
| N/A | 340 µM | Reported in publications. |
The molecular weight of the 3X FLAG peptide is approximately 2864 Da.
Experimental Protocols
Protocol 1: Standard Elution of 3X FLAG-tagged Proteins from Anti-FLAG M2 Affinity Gel
This protocol is a general guideline for the competitive elution of 3X FLAG-tagged proteins.
Materials:
-
Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads) with bound 3X FLAG-tagged protein.
-
3X FLAG Peptide (lyophilized powder).
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Microcentrifuge tubes.
-
Gentle shaker or rotator.
Procedure:
-
Preparation of 3X FLAG Peptide Stock Solution:
-
Dissolve the lyophilized 3X FLAG peptide in TBS to a final concentration of 5 mg/mL.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of 3X FLAG Elution Working Solution:
-
Dilute the 5 mg/mL stock solution with TBS to a final working concentration of 100-150 µg/mL. For a 100 µg/mL solution, dilute the stock 1:50. For a 150 µg/mL solution, dilute accordingly.
-
-
Washing the Resin:
-
After binding the 3X FLAG-tagged protein, wash the affinity gel three times with 1 mL of TBS to remove non-specifically bound proteins.
-
For each wash, gently resuspend the resin, incubate for a few minutes, and then pellet the resin by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Carefully remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual TBS.
-
Add 1-5 column volumes of the 3X FLAG elution working solution to the resin. For bead-based immunoprecipitation, a common starting point is to add 100 µL of the elution solution to 20 µL of packed beads.
-
Incubate the resin with the elution solution for 30-60 minutes at 4°C with gentle shaking or rotation. The incubation time can be extended to 2 hours or performed at room temperature depending on the protein's stability.
-
-
Collection of Eluate:
-
Pellet the resin by centrifugation (e.g., 5,000 x g for 30-60 seconds) or by using a magnetic stand.
-
Carefully transfer the supernatant, which contains the eluted 3X FLAG-tagged protein, to a fresh, pre-chilled microcentrifuge tube. Be cautious not to transfer any of the affinity gel.
-
-
(Optional) Repeated Elution:
-
To maximize the yield, a second elution can be performed by adding a fresh aliquot of the 3X FLAG elution working solution to the resin and repeating steps 4 and 5. The eluates can be pooled or analyzed separately.
-
-
Storage of Eluted Protein:
-
The eluted protein can be used immediately or stored at -80°C for long-term preservation.
-
Protocol 2: Alternative Elution Methods
While competitive elution with 3X FLAG peptide is the preferred method for recovering native proteins, alternative methods can be used if complete elution is not achieved or if the downstream application does not require a native protein.
A. Acidic Elution:
-
Elution Buffer: 0.1 M Glycine HCl, pH 3.5.
-
Procedure:
-
Wash the resin with bound protein as described in Protocol 1.
-
Add 1-5 column volumes of the acidic elution buffer to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the resin and collect the supernatant.
-
Crucially, immediately neutralize the eluate by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to restore a neutral pH and prevent protein denaturation.
-
B. SDS-PAGE Sample Buffer Elution:
-
Elution Buffer: 2X SDS-PAGE sample buffer (Laemmli buffer).
-
Procedure:
-
Wash the resin with bound protein.
-
Add an appropriate volume of 2X SDS-PAGE sample buffer to the resin (e.g., 20-40 µL).
-
Boil the sample for 5-10 minutes at 95-100°C.
-
Pellet the resin, and the supernatant is ready for loading onto an SDS-PAGE gel.
-
-
Note: This method denatures both the target protein and the antibody on the affinity gel, rendering the resin unusable for further purifications.
Visualizations
Diagram 1: Workflow for 3X FLAG-tagged Protein Immunoprecipitation and Elution
Caption: Workflow of 3X FLAG protein immunoprecipitation and competitive elution.
Diagram 2: Competitive Elution Mechanism
Caption: Mechanism of competitive elution of 3X FLAG-tagged protein.
References
Application Notes and Protocols for 3X FLAG Immunoprecipitation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of 3X FLAG-tagged proteins from mammalian cells. The 3X FLAG tag, a short peptide epitope (DYKDDDDK) repeated three times, is a widely used tool for the affinity purification of proteins. This protocol is designed to deliver high-purity protein for subsequent analyses such as Western blotting, mass spectrometry, or enzyme activity assays.
I. Overview
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate. The 3X FLAG system offers high specificity and efficiency due to the high affinity of the anti-FLAG antibody. This protocol outlines the key steps from cell lysis to elution of the target protein.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 3X FLAG immunoprecipitation protocol. These values may require optimization depending on the specific protein of interest and the cell line used.
| Parameter | Recommended Range | Notes |
| Starting Material | ||
| Mammalian Cell Pellet | 10^6 - 10^7 cells | The amount can be scaled up or down depending on the expression level of the target protein. |
| Lysis Buffer Volume | 200 - 1000 µL | Use a volume that allows for efficient cell lysis without overly diluting the protein extract.[1][2] |
| Immunoprecipitation | ||
| Anti-FLAG M2 Affinity Gel Slurry | 20 - 40 µL of 50% slurry | The amount of beads can be adjusted based on the expected yield of the target protein. |
| Cell Lysate (Total Protein) | 500 µg | A starting point for optimization; may need adjustment based on protein expression.[3] |
| Binding Incubation Time | 1.5 hours to overnight | Shorter incubation times may be sufficient for highly expressed proteins.[4] |
| Washing | ||
| Wash Buffer Volume | 500 µL - 1 mL per wash | Use a sufficient volume to thoroughly wash the beads and remove non-specific binders. |
| Number of Washes | 3 - 5 times | Increasing the number of washes can reduce background but may also lead to loss of weakly interacting proteins.[2] |
| Elution | ||
| 3X FLAG Peptide Concentration | 100 - 150 ng/µL | A common starting concentration for competitive elution. |
| 3X FLAG Peptide Solution Volume | 50 - 100 µL | Use a small volume to obtain a concentrated eluate. |
| Elution Incubation Time | 30 minutes | Can be performed once or twice to maximize recovery. |
| Acidic Elution Buffer | 0.1 M Glycine-HCl, pH 3.0-3.5 | A harsher elution method that can be effective but may denature the protein. |
III. Experimental Protocols
A. Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitors. For cytoplasmic proteins, a standard lysis buffer without strong detergents can be used. For nuclear or chromatin-bound proteins, RIPA buffer may be more effective.
-
Wash Buffer (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
3X FLAG Peptide Elution Solution: Prepare a 100-150 ng/µL solution of 3X FLAG peptide in Wash Buffer.
-
Acidic Elution Buffer (optional): 0.1 M Glycine-HCl, pH 3.0-3.5.
-
Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0.
B. Cell Lysis
-
Start with a frozen or fresh mammalian cell pellet (10^6 - 10^7 cells).
-
Resuspend the cell pellet in 200-1000 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 12,000 - 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is your protein extract.
C. Bead Preparation and Binding
-
Resuspend the anti-FLAG M2 affinity gel slurry by gentle inversion.
-
Transfer 20-40 µL of the 50% slurry to a microcentrifuge tube.
-
Wash the beads by adding 500 µL of Wash Buffer, gently inverting the tube, and then pelleting the beads by centrifugation (e.g., 5,000 x g for 30 seconds) or using a magnetic rack if using magnetic beads.
-
Repeat the wash step two more times.
-
After the final wash, remove the supernatant and add the cleared cell lysate to the washed beads.
-
Incubate the lysate with the beads on a rotator or shaker for 1.5 hours to overnight at 4°C.
D. Washing
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Add 500 µL - 1 mL of ice-cold Wash Buffer to the beads.
-
Gently invert the tube to resuspend the beads and wash for 5 minutes on a rotator at 4°C.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash steps for a total of 3-5 times to remove non-specifically bound proteins.
E. Elution
Option 1: Competitive Elution with 3X FLAG Peptide (Native Conditions)
This method is recommended for applications where protein activity needs to be preserved.
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of 3X FLAG Peptide Elution Solution to the beads.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
Pellet the beads by centrifugation.
-
Carefully transfer the supernatant, which contains the eluted protein, to a new tube.
-
A second elution can be performed to increase the yield.
Option 2: Acidic Elution (Denaturing Conditions)
This is a more stringent elution method.
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of Acidic Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer to immediately neutralize the pH.
Option 3: Elution with SDS-PAGE Sample Buffer (Denaturing Conditions)
This method is suitable for direct analysis by Western blotting.
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the sample for 5-10 minutes.
-
Pellet the beads, and the supernatant is ready for loading onto an SDS-PAGE gel.
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for 3X FLAG Immunoprecipitation.
B. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. The canonical pathway is activated by stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.
Caption: Canonical NF-κB Signaling Pathway.
References
Application Notes: Utilizing the 3X FLAG® Peptide for Enhanced Co-Immunoprecipitation Assays
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]
- 3. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
Application Notes and Protocols for 3X FLAG Peptide Competitive Elution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3X FLAG tag is a popular epitope tag used for the affinity purification of recombinant proteins. It consists of a short polypeptide sequence (MDYKDHDGDYKDHDIDYKDDDDK) that is specifically recognized by the anti-FLAG M2 monoclonal antibody. Competitive elution using a free 3X FLAG peptide offers a gentle and specific method to release the tagged protein from the affinity resin, preserving its native conformation and activity. This document provides detailed protocols and buffer conditions for the efficient competitive elution of 3X FLAG-tagged proteins.
Principle of Competitive Elution
Competitive elution is based on the principle of mass action. A high concentration of the free 3X FLAG peptide is introduced to the affinity resin where the 3X FLAG-tagged protein is bound to the anti-FLAG M2 antibody. The free peptide competes with the tagged protein for the binding sites on the antibody. Due to the high molar excess of the free peptide, the equilibrium shifts towards the dissociation of the tagged protein from the resin, allowing for its recovery in the eluate.
Buffer Conditions for 3X FLAG Peptide Elution
The efficiency of competitive elution is influenced by several factors, including the composition of the elution buffer, the concentration of the 3X FLAG peptide, incubation time, and temperature. The following tables summarize the key buffer components and their recommended ranges.
Table 1: Recommended Elution Buffer Composition
| Component | Concentration | pH | Purpose |
| Tris-HCl | 50 mM | 7.4 | Buffering agent to maintain a stable pH.[1][2][3][4][5] |
| NaCl | 150 mM | - | Maintains physiological ionic strength, which is crucial for the antibody-antigen interaction. |
| 3X FLAG Peptide | 100 µg/mL - 1 mg/mL | - | Competes with the tagged protein for binding to the anti-FLAG antibody. |
Table 2: Comparison of 3X FLAG Peptide Concentrations for Elution
| Concentration | Application Notes | Source |
| 100 µg/mL | Commonly used starting concentration for eluting most 3X FLAG fusion proteins. | Sigma-Aldrich |
| 150 ng/µL (150 µg/mL) | Effective for competitive elution from magnetic beads. | Various Protocols |
| 0.25 mg/mL (250 µg/mL) | Used for elution from affinity resin in yeast protein purification. | Dohlman Lab - UNC |
| 1 mg/mL | A higher concentration that can be used to improve elution efficiency. | Engibody |
Experimental Protocols
Protocol 1: Preparation of Elution Buffer and 3X FLAG Peptide Stock Solution
Materials:
-
Tris base
-
NaCl
-
HCl
-
3X FLAG Peptide (lyophilized powder)
-
Nuclease-free water
-
Glycerol (optional, for long-term storage)
Procedure:
-
Prepare 1 M Tris-HCl, pH 7.4:
-
Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.
-
Adjust the pH to 7.4 with concentrated HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
-
Prepare 5 M NaCl:
-
Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize by autoclaving.
-
-
Prepare 1X Tris-Buffered Saline (TBS):
-
Combine 50 mL of 1 M Tris-HCl (pH 7.4) and 30 mL of 5 M NaCl.
-
Add nuclease-free water to a final volume of 1 L.
-
Verify that the final pH is 7.4.
-
-
Prepare 5 mg/mL 3X FLAG Peptide Stock Solution:
-
Dissolve the lyophilized 3X FLAG peptide in 1X TBS to a final concentration of 5 mg/mL.
-
For long-term storage, add glycerol to a final concentration of 50% and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Competitive Elution from Anti-FLAG M2 Affinity Gel
This protocol is adapted for column chromatography.
Materials:
-
Anti-FLAG M2 Affinity Gel with bound 3X FLAG-tagged protein
-
1X TBS (Wash Buffer)
-
Elution Buffer (1X TBS containing 100-200 µg/mL 3X FLAG peptide)
-
Microcentrifuge tubes for collecting fractions
Procedure:
-
Washing:
-
After binding the 3X FLAG-tagged protein, wash the affinity gel three times with 10-12 column volumes of 1X TBS to remove non-specifically bound proteins. Allow the column to drain completely after each wash.
-
-
Elution:
-
Add 1-5 column volumes of Elution Buffer to the column.
-
Incubate the resin with the Elution Buffer for 20-30 minutes at room temperature or 4°C with gentle agitation. For some proteins, incubation at 37°C for 20 minutes can improve elution efficiency.
-
Collect the eluate in a fresh microcentrifuge tube.
-
-
Repeat Elution (Optional):
-
For higher yields, repeat the elution step once or twice and collect the fractions separately or pool them.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting or other downstream applications.
-
Protocol 3: Competitive Elution from Anti-FLAG M2 Magnetic Beads
This protocol is suitable for immunoprecipitation experiments.
Materials:
-
Anti-FLAG M2 Magnetic Beads with bound 3X FLAG-tagged protein
-
1X TBS (Wash Buffer)
-
Elution Buffer (1X TBS containing 150 ng/µL of 3X FLAG peptide)
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Washing:
-
After binding the 3X FLAG-tagged protein, place the microcentrifuge tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Resuspend the beads in 500 µL of 1X TBS and vortex gently.
-
Recapture the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 50-100 µL of Elution Buffer.
-
Incubate for 30 minutes at 4°C with gentle shaking.
-
-
Collection:
-
Place the tube on the magnetic rack to capture the beads.
-
Carefully transfer the supernatant containing the eluted protein to a fresh tube. Be careful not to transfer any beads.
-
-
Repeat Elution (Optional):
-
To maximize recovery, a second elution can be performed by adding another volume of Elution Buffer to the beads.
-
-
Storage:
-
The eluted protein can be used immediately or stored at -80°C for long-term storage.
-
Visualizing the Workflow and Buffer Logic
Experimental Workflow for Competitive Elution
Caption: Experimental workflow for 3X FLAG peptide competitive elution.
Logical Relationship of Buffer Components
Caption: Key components of the 3X FLAG competitive elution buffer.
Troubleshooting
-
Low Elution Efficiency:
-
Increase the concentration of the 3X FLAG peptide.
-
Increase the incubation time or temperature.
-
Perform a second elution step.
-
Ensure the pH and ionic strength of the elution buffer are optimal.
-
-
High Background/Non-specific Binding:
-
Increase the number of washes before elution.
-
Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl).
-
Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.
-
-
Protein Degradation:
-
Perform all steps at 4°C.
-
Add protease inhibitors to the lysis and wash buffers.
-
Alternative Elution Methods
While competitive elution is preferred for preserving protein function, other methods can be used:
-
Acidic Elution: Using a low pH buffer, such as 0.1 M glycine-HCl, pH 3.0-3.5, can effectively dissociate the antibody-antigen interaction. The eluate should be immediately neutralized with a buffering agent like 1 M Tris-HCl, pH 8.0. This method is fast but may denature acid-labile proteins.
-
SDS-PAGE Sample Buffer: This method involves boiling the resin in SDS-PAGE sample buffer to denature and elute the protein. It is a harsh method that is only suitable if the protein will be analyzed by SDS-PAGE and Western blotting, as it denatures the antibody on the resin, preventing its reuse.
References
Application Notes and Protocols for Purifying 3X FLAG-Tagged Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of membrane proteins using the 3X FLAG peptide system. This methodology is a cornerstone for isolating membrane proteins in a pure and functionally active state, which is critical for structural biology, functional assays, and drug discovery.
Introduction to the 3X FLAG System
The 3X FLAG tag is a small, hydrophilic epitope tag consisting of three tandem repeats of the FLAG octapeptide sequence (DYKDDDDK). Its small size and hydrophilic nature minimize interference with protein structure and function, making it an ideal choice for tagging membrane proteins. The high affinity and specificity of the anti-FLAG M2 monoclonal antibody for the 3X FLAG tag enable efficient immunoprecipitation and purification of tagged proteins from complex mixtures, such as cell lysates containing solubilized membrane proteins.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the 3X FLAG purification system, providing a basis for experimental design and expectation of results.
Table 1: Binding Capacity of Anti-FLAG Affinity Resins
| Affinity Resin | Tag | Binding Capacity | Source(s) |
| Anti-FLAG M2 Magnetic Beads | 3X FLAG | ~0.6 mg of fusion protein per 1 mL of packed beads | [1][2] |
| Anti-FLAG M2 Affinity Gel (Agarose) | 3X FLAG | Varies by lot, typically high capacity | [3][4] |
Table 2: Comparison of Affinity Tags for Protein Purification
| Affinity Tag | Typical Yield | Purity from Eukaryotic Lysates | Resin Cost | Key Advantages | Key Disadvantages |
| 3X FLAG | Moderate | High | High | High specificity, mild elution possible.[5] | Lower capacity compared to His-tag. |
| His-tag (6xHis) | High | Moderate | Low | High capacity, low cost. | Lower purity, potential for non-specific binding. |
| Strep-tag II | Good | High | Moderate | High purity, good yield. | Requires specific streptavidin-based resins. |
Experimental Workflows and Protocols
Successful purification of 3X FLAG-tagged membrane proteins requires careful optimization of each step, from cell lysis and membrane solubilization to affinity purification and elution.
Experimental Workflow for 3X FLAG Membrane Protein Purification
The overall workflow for the purification of a 3X FLAG-tagged membrane protein and its subsequent reconstitution into nanodiscs for functional studies is depicted below.
Caption: Workflow for 3X FLAG Membrane Protein Purification.
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Membrane Solubilization
This protocol describes the initial steps of extracting and solubilizing the 3X FLAG-tagged membrane protein from cultured cells.
-
Cell Harvesting: Harvest cells expressing the 3X FLAG-tagged membrane protein by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors). Lyse the cells using a Dounce homogenizer or by sonication on ice.
-
Membrane Fractionation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Membrane Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent. The choice of detergent is critical and should be optimized for the specific membrane protein. Common choices include Dodecyl Maltoside (DDM) at 1% (w/v) or Triton X-100 at 1% (v/v). The buffer should also contain protease inhibitors and salts (e.g., 150 mM NaCl). Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized 3X FLAG-tagged membrane protein.
Protocol 2: Immunoprecipitation of 3X FLAG-Tagged Membrane Protein
This protocol details the affinity purification of the solubilized membrane protein using anti-FLAG M2 affinity resin.
-
Resin Preparation: Equilibrate the anti-FLAG M2 affinity resin (agarose or magnetic beads) by washing it three times with a wash buffer (e.g., TBS containing 0.1% of the chosen detergent).
-
Binding: Add the clarified supernatant containing the solubilized membrane protein to the equilibrated resin. Incubate with gentle agitation for 2-4 hours or overnight at 4°C to allow for binding of the 3X FLAG-tagged protein to the antibody.
-
Washing: Pellet the resin by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant (flow-through). Wash the resin extensively with the wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
Protocol 3: Elution of 3X FLAG-Tagged Membrane Protein
This protocol describes the elution of the purified membrane protein from the affinity resin.
-
Competitive Elution with 3X FLAG Peptide: This is the recommended method for obtaining the protein in its native state.
-
Prepare an elution buffer containing 100-200 µg/mL of 3X FLAG peptide in the wash buffer.
-
Add the elution buffer to the resin and incubate with gentle agitation for 30-60 minutes at 4°C.
-
Pellet the resin and collect the supernatant containing the purified protein. Repeat the elution step at least once to maximize recovery.
-
-
Acidic Elution: This method is faster but may denature the protein.
-
Use an elution buffer of 0.1 M glycine, pH 3.5.
-
Immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris, pH 8.0).
-
-
SDS-PAGE Sample Buffer Elution: This method is used for direct analysis by SDS-PAGE and western blotting and will denature the protein.
-
Add 1X SDS-PAGE sample buffer directly to the resin and boil for 5 minutes.
-
Protocol 4: Reconstitution of Purified Membrane Protein into Nanodiscs
This protocol outlines the reconstitution of the purified membrane protein into a lipid bilayer environment using Membrane Scaffold Proteins (MSPs).
-
Prepare Lipid-Detergent Micelles: Prepare a solution of the desired phospholipids (e.g., DMPC or POPC) in a buffer containing a detergent like sodium cholate.
-
Mix Components: In a microcentrifuge tube, combine the purified 3X FLAG-tagged membrane protein, the lipid-detergent micelles, and the Membrane Scaffold Protein (MSP) at an optimized molar ratio.
-
Detergent Removal: Remove the detergent from the mixture to initiate the self-assembly of nanodiscs. This is typically done by adding adsorbent beads (e.g., Bio-Beads) and incubating for several hours at 4°C.
-
Purification of Nanodiscs: After detergent removal, purify the reconstituted nanodiscs containing the membrane protein from empty nanodiscs and protein aggregates using size-exclusion chromatography (SEC).
Signaling Pathway and Interaction Analysis
The 3X FLAG system is a powerful tool for studying protein-protein interactions within signaling pathways. By performing co-immunoprecipitation (Co-IP) followed by mass spectrometry, researchers can identify novel interaction partners of a 3X FLAG-tagged membrane protein.
Co-Immunoprecipitation Workflow for Interaction Studies
This workflow outlines the steps to identify interaction partners of a 3X FLAG-tagged membrane protein.
Caption: Workflow for Identifying Protein-Protein Interactions.
Example Signaling Pathway: GPCR Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. A 3X FLAG-tagged GPCR can be used to pull down its associated G-proteins and other regulatory proteins.
Caption: Simplified GPCR Signaling Cascade.
By using a 3X FLAG-tagged GPCR in a Co-IP experiment, one could identify the specific G-protein subunits (α, β, γ) and other regulatory proteins like β-arrestins that interact with the receptor upon ligand binding. This information is invaluable for understanding the intricacies of GPCR signaling and for the development of targeted therapeutics.
References
Application Note: Preparation and Use of 3X FLAG Peptide for Elution
Introduction
The 3X FLAG peptide is a small, synthetic polypeptide widely used in molecular biology for the purification of recombinant proteins.[1] It consists of a 23-amino acid sequence (Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) that includes three tandem repeats of the antigenic DYKDDDDK epitope.[2][3][4] This peptide is primarily utilized for the competitive and gentle elution of 3X FLAG-tagged fusion proteins from anti-FLAG antibody affinity resins, such as ANTI-FLAG® M2 agarose.[5] This method is a cornerstone of immunoprecipitation (IP) and affinity purification workflows, as it allows for the recovery of tagged proteins and their binding partners under native conditions, preserving their structure and function.
Principle of Competitive Elution
The high affinity between the 3X FLAG tag on a fusion protein and the immobilized anti-FLAG antibody on a resin allows for specific capture of the protein from a complex mixture like a cell lysate. For elution, a high concentration of free 3X FLAG peptide is introduced. The free peptide competes with the tagged protein for the binding sites on the antibody. Due to the law of mass action, the excess free peptide displaces the bound 3X FLAG-tagged protein, releasing it from the affinity resin into the elution buffer. This technique is favored over harsh elution methods using low pH or denaturing agents, which can irreversibly alter the protein's biological activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of 3X FLAG peptide solutions.
Table 1: 3X FLAG Peptide Properties & Storage
| Parameter | Value | Notes | Citations |
| Molecular Weight | ~2862 Da | Calculated based on the 23 amino acid sequence. | |
| Form | Lyophilized Powder | Standard commercial form. | |
| Purity | > 95% | Typical purity provided by suppliers. | |
| Storage (Lyophilized) | -20°C | Recommended for long-term stability of the powder. | |
| Storage (Stock Solution) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. -80°C for longer-term storage. | |
| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C | General guideline; refer to manufacturer's data sheet. |
Table 2: Solution Preparation and Concentrations
| Solution Type | Recommended Solvent | Recommended Concentration | Notes | Citations |
| Stock Solution | TBS (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) | 5 mg/mL | Most commonly recommended solvent and concentration. | |
| H₂O | >10 mM (~28.6 mg/mL) | Sonication may be required to aid dissolution. | ||
| Working Solution | TBS or appropriate assay buffer | 100 - 200 µg/mL | Common range for efficient elution from M2 affinity gel. | |
| TBS or appropriate assay buffer | 0.5 - 1.0 mg/mL | Used for higher-yield elution. | ||
| Lysis Buffer | 340 µM | Concentration used in specific immunoprecipitation protocols. |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL 3X FLAG Peptide Stock Solution
This protocol details the steps to reconstitute lyophilized 3X FLAG peptide to a standard stock concentration.
Materials:
-
3X FLAG Peptide, lyophilized powder
-
Tris-Buffered Saline (TBS), pH 7.4 (50 mM Tris-HCl, 150 mM NaCl)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of lyophilized 3X FLAG peptide to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the appropriate volume of TBS (pH 7.4) to achieve a final concentration of 5 mg/mL. For example, add 200 µL of TBS to 1 mg of peptide.
-
Dissolution: Gently vortex or pipette up and down to completely dissolve the peptide. Ensure no particulates are visible. If dissolution is slow, the peptide may be incubated at room temperature for a few minutes with gentle agitation.
-
Aliquoting: Dispense the stock solution into smaller, single-use working aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). For extended storage at -20°C, 50% glycerol can be added, though this may need to be considered for downstream applications.
Protocol 2: Elution of a 3X FLAG-Tagged Protein from Anti-FLAG M2 Affinity Gel
This protocol describes the use of the 3X FLAG peptide solution to elute a purified protein from an antibody-coupled resin.
Materials:
-
Anti-FLAG M2 Affinity Gel with bound 3X FLAG-tagged protein
-
3X FLAG Peptide Stock Solution (5 mg/mL from Protocol 1)
-
Wash Buffer (e.g., TBS)
-
Microcentrifuge or magnetic separation rack (depending on bead type)
-
Sterile collection tubes
Procedure:
-
Resin Washing: After incubating the cell lysate with the affinity gel, wash the resin thoroughly to remove non-specifically bound proteins. Perform three washes with 0.5 - 1 mL of cold TBS. After the final wash, carefully aspirate all supernatant.
-
Prepare Elution Buffer: Prepare the working elution solution by diluting the 5 mg/mL stock solution into TBS. A commonly effective working concentration is 100-150 µg/mL. For example, to make 1 mL of 150 µg/mL elution buffer, add 30 µL of the 5 mg/mL stock to 970 µL of TBS.
-
Elution: Add 5-10 bed volumes of the 3X FLAG peptide elution buffer to the washed resin. For example, add 100-200 µL of elution buffer to a 20 µL resin bed.
-
Incubation: Incubate the resin-elution buffer mixture at 4°C or room temperature for 30-60 minutes with gentle, end-over-end rotation. Incubation parameters may need optimization depending on the specific protein.
-
Collection of Eluate:
-
For Agarose Beads: Centrifuge the tubes at 5,000-8,000 x g for 60 seconds. Carefully transfer the supernatant, which contains the eluted protein, to a fresh, pre-chilled collection tube. Be cautious not to transfer any of the resin.
-
For Magnetic Beads: Place the tube on a magnetic separation rack and allow the beads to pellet against the magnet. Carefully collect the supernatant.
-
-
Repeat Elution (Optional): For higher recovery, a second elution can be performed by adding another volume of elution buffer to the resin and repeating steps 4 and 5. The eluates can be pooled or analyzed separately.
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays. Store the eluate at 4°C for immediate use or at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing 3X FLAG peptide stock and working solutions.
References
Application Notes: 3X FLAG Peptide in Western Blot Competition Assay
Introduction
The Western blot competition assay is a critical method for verifying the specificity of an antibody to its target epitope. This technique is particularly important when using epitope tags like the 3X FLAG system to ensure that the signal detected is from the tagged protein of interest and not a result of non-specific antibody binding. By pre-incubating the antibody with a molar excess of the free epitope—in this case, the 3X FLAG peptide—the antibody's antigen-binding sites become saturated.[1] This antibody-peptide complex is then unable to bind to the 3X FLAG-tagged protein immobilized on the Western blot membrane. A significant reduction or complete elimination of the signal in the presence of the competing peptide confirms the antibody's specificity for the 3X FLAG epitope.[2]
Principle of the 3X FLAG Peptide Competition Assay
The anti-FLAG antibody specifically recognizes and binds to the DYKDDDDK peptide sequence.[3][4] The 3X FLAG tag consists of three tandem repeats of this epitope, which can enhance detection sensitivity compared to a single FLAG tag.[5] In a competition assay, the free 3X FLAG peptide acts as a competitive inhibitor. When the anti-FLAG antibody is incubated with an excess of 3X FLAG peptide, the peptide occupies the antibody's binding sites. This prevents the antibody from binding to the 3X FLAG-tagged protein during the immunoblotting process. The successful competition validates that the antibody specifically recognizes the intended 3X FLAG sequence. It is important to note that the standard single FLAG peptide is not sufficient to elute or compete with 3X FLAG-tagged fusion proteins effectively; the 3X FLAG peptide is required for efficient competition.
Data Presentation: Recommended Concentrations and Dilutions
The following table summarizes typical working concentrations and dilutions for key reagents in a 3X FLAG Western blot competition assay. Optimization may be required depending on the specific experimental conditions and reagents used.
| Reagent/Component | Parameter | Recommended Value/Range | Source |
| Anti-FLAG M2 Primary Antibody | Working Concentration | 1 - 10 µg/mL | |
| Dilution (from 1 mg/mL stock) | 1:1,000 - 1:5,000 | ||
| 3X FLAG Peptide | Stock Solution | 5 mg/mL in TBS | |
| Competition Concentration | 100 - 500 µg/mL | ||
| HRP-conjugated Secondary Antibody | Dilution (e.g., Anti-Mouse IgG) | 1:10,000 - 1:30,000 |
Experimental Protocols
This section provides a detailed protocol for performing a Western blot competition assay to validate the specificity of an anti-FLAG antibody for a 3X FLAG-tagged protein. The experiment should be run in parallel with a standard Western blot (unblocked control).
A. Reagent Preparation
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Wash Buffer (TBST): TBS with 0.05% - 0.1% Tween® 20.
-
Blocking Buffer: 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
3X FLAG Peptide Stock Solution (5 mg/mL): Dissolve 3X FLAG peptide powder in TBS to a final concentration of 5 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
B. Western Blot Procedure
-
Protein Separation and Transfer:
-
Separate 10-40 µg of total protein lysate per lane via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
C. Antibody Incubation (Control vs. Competition)
This is the critical step where the control and competition samples are treated differently.
-
Prepare Antibody Solutions (in duplicate):
-
Control (Unblocked): Dilute the anti-FLAG M2 antibody to its optimal working concentration (e.g., 1 µg/mL) in fresh Blocking Buffer.
-
Competition (Blocked): In a separate tube, add 3X FLAG peptide to the Blocking Buffer to a final concentration of 150-200 µg/mL. Add the same amount of anti-FLAG M2 antibody as the control and mix gently.
-
-
Pre-incubation of Blocked Antibody:
-
Incubate the "Competition (Blocked)" antibody-peptide solution for 1-2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Membrane Incubation:
-
Decant the blocking buffer from the membranes.
-
Incubate one membrane with the "Control (Unblocked)" antibody solution and the other with the pre-incubated "Competition (Blocked)" antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
D. Washing and Detection
-
Washing:
-
Remove the primary antibody solutions.
-
Wash the membranes three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate both membranes with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG), diluted in Blocking Buffer according to the manufacturer's recommendations (e.g., 1:15,000). Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membranes at least three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Signal Detection:
-
Develop the blots using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film. Exposure times may range from 30 seconds to 10 minutes.
-
E. Interpretation of Results
-
Control Blot: A distinct band should appear at the expected molecular weight of the 3X FLAG-tagged protein.
-
Competition Blot: The band corresponding to the 3X FLAG-tagged protein should be absent or significantly reduced in intensity.
Visualizations
Mechanism of 3X FLAG Peptide Competition
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3X FLAG Peptide Elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low elution efficiency when using 3X FLAG peptide for the purification of FLAG-tagged proteins.
Troubleshooting Guide
Low elution efficiency can be frustrating and can significantly impact downstream applications. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Yield of Eluted Protein
Possible Cause 1: Ineffective 3X FLAG Peptide
-
Is it the correct peptide? Ensure you are using the 3X FLAG peptide for eluting a 3X FLAG-tagged protein. The standard FLAG peptide will not efficiently elute a 3X FLAG-tagged protein.[1][2]
-
Peptide degradation: Repeated freeze-thaw cycles can degrade the peptide. It is recommended to aliquot the 3X FLAG peptide upon receipt and store it at -20°C.[1][3]
-
Incorrect peptide concentration: The concentration of the 3X FLAG peptide is critical for efficient competition.
Solution:
-
Verify that you are using the correct 3X FLAG peptide.
-
Use a fresh aliquot of the 3X FLAG peptide.
-
Optimize the peptide concentration. A common starting concentration is 100-150 µg/mL, but it can be increased to 0.5 mg/mL or higher if elution is inefficient.[4]
Possible Cause 2: Suboptimal Elution Conditions
-
Insufficient incubation time: The peptide needs adequate time to compete with the tagged protein for binding to the antibody on the beads.
-
Inappropriate temperature: Elution is often performed at 4°C to maintain protein stability, but room temperature or even 37°C can sometimes improve efficiency.
-
Inadequate mixing: Gentle and consistent mixing is necessary to ensure the peptide has access to the beads.
Solution:
-
Increase the incubation time to 30-60 minutes or even overnight at 4°C with gentle shaking.
-
Try performing the elution at room temperature for 30 minutes.
-
Ensure continuous, gentle agitation during incubation (e.g., using a rotator or shaker).
Possible Cause 3: Strong Protein-Resin Interaction or Protein Aggregation
-
High-affinity interaction: The interaction between your specific 3X FLAG-tagged protein and the anti-FLAG resin may be exceptionally strong.
-
Protein precipitation on beads: The eluted protein may be precipitating on the beads, preventing its recovery in the supernatant.
Solution:
-
Perform sequential elutions: After the first elution, add fresh 3X FLAG peptide solution to the beads and incubate again. Pooling these fractions can increase the total yield.
-
Consider alternative elution methods: If competitive elution with the peptide fails, harsher methods can be used, although they may denature the protein. These include:
-
Acidic elution: Use 0.1 M glycine-HCl, pH 3.0-3.5. Remember to neutralize the eluate immediately with a buffer like 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE sample buffer: This will elute the protein but will also denature it and release antibody fragments from the resin.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the 3X FLAG peptide?
A common starting concentration for 3X FLAG peptide is 100-150 µg/mL. However, this may need to be optimized for your specific protein. Concentrations ranging from 100 µg/mL to 1 mg/mL have been reported.
Q2: How can I improve the purity of my eluted protein?
To improve purity, ensure that the washing steps after immunoprecipitation are stringent enough to remove non-specifically bound proteins. Increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer can help.
Q3: Can I reuse the anti-FLAG resin after elution?
If you elute with 3X FLAG peptide under native conditions, the resin can often be regenerated and reused. However, if you use harsh elution methods like acidic buffers or SDS-PAGE sample buffer, the antibody on the resin may be denatured, rendering it unsuitable for reuse.
Q4: My protein is still on the beads after elution. What should I do?
If you have confirmed that your protein is not in the eluate but remains on the beads (e.g., by boiling a small fraction of the beads in SDS-PAGE sample buffer and running a Western blot), you can try the following:
-
Increase the concentration of the 3X FLAG peptide.
-
Increase the incubation time and/or temperature.
-
Perform a second or even a third elution.
-
Switch to a more stringent elution method like low pH glycine.
Experimental Protocols
Standard 3X FLAG Peptide Elution Protocol
-
After the final wash of the anti-FLAG resin, carefully remove all supernatant.
-
Prepare the elution buffer containing 150 µg/mL of 3X FLAG peptide in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add 1-2 bead volumes of the elution buffer to the resin.
-
Incubate for 30 minutes at 4°C with gentle, continuous agitation.
-
Centrifuge the beads (e.g., 5,000 x g for 1 minute) and carefully collect the supernatant containing the eluted protein.
-
For increased yield, a second elution can be performed by repeating steps 3-5.
-
Analyze the eluted protein by SDS-PAGE and Western blotting.
Acidic Elution Protocol (Alternative Method)
-
After the final wash of the anti-FLAG resin, remove all supernatant.
-
Add 1-2 bead volumes of 0.1 M glycine-HCl, pH 3.5 to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Centrifuge the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
Analyze the eluted protein. Note that this method may denature the protein.
Quantitative Data Summary
The following table summarizes various elution conditions reported in different protocols and their potential impact on elution efficiency.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Elution Agent | 3X FLAG Peptide | 3X FLAG Peptide | 0.1 M Glycine-HCl | SDS-PAGE Buffer |
| Concentration | 100-150 µg/mL | 0.5 - 1.0 mg/mL | pH 3.0-3.5 | 1X |
| Incubation Time | 30-60 min | 1-2 hours (or overnight) | 5-10 min | 5 min |
| Temperature | 4°C or Room Temp | 4°C | Room Temp | 95-100°C |
| Expected Outcome | Moderate to high yield, native protein | High yield, native protein | High yield, potentially denatured | Complete elution, denatured protein |
| Reference |
Visualizations
Caption: General workflow for 3X FLAG immunoprecipitation and elution.
Caption: Troubleshooting flowchart for low 3X FLAG peptide elution efficiency.
References
how to remove TFA from 3X FLAG peptide for sensitive assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from 3X FLAG peptide preparations intended for use in sensitive assays. Residual TFA from peptide synthesis and purification can interfere with experimental results, and its removal is often crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my 3X FLAG peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis to release the synthesized peptide from the resin. It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[1][2] Consequently, synthetic peptides like 3X FLAG are often delivered as TFA salts, where the TFA counterion is associated with positively charged residues in the peptide sequence.[3][4]
Q2: Why is it necessary to remove TFA from my 3X FLAG peptide for sensitive assays?
A2: Residual TFA can significantly impact sensitive biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability, inhibition of cell proliferation, or apoptosis.[3] This can confound the interpretation of the peptide's biological effects in cell-based assays.
-
Assay Interference: The acidity of TFA can alter the pH of your assay buffer, which can affect enzyme activity and protein stability. It can also directly interfere with assay components, potentially leading to false-positive or false-negative results.
-
Alteration of Peptide Properties: TFA can bind to the peptide, altering its conformation, solubility, and aggregation properties. This may affect the peptide's interaction with its target molecules.
-
Interference with Spectroscopic Measurements: TFA has a strong absorbance band that can interfere with certain spectroscopic analyses, such as infrared spectroscopy for secondary structure determination.
Q3: What are the typical levels of TFA in a synthetic peptide, and what is considered an acceptable level for sensitive assays?
A3: The amount of residual TFA in a lyophilized peptide sample can vary, potentially constituting 10% to 45% of the total weight. For sensitive biological assays, particularly cell-based and in vivo studies, it is highly recommended to reduce the TFA content to less than 1%.
Q4: What are the common methods for removing TFA from my 3X FLAG peptide?
A4: The most common methods for removing or exchanging the TFA counterion are:
-
TFA/HCl Exchange: This involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) followed by lyophilization. This process is typically repeated multiple times to ensure complete exchange of the TFA counterion for a chloride ion.
-
TFA/Acetate Exchange: This method uses a similar principle to the HCl exchange but employs acetic acid. Another approach involves using a strong anion exchange resin to replace TFA with acetate.
-
Reverse-Phase HPLC (RP-HPLC): A specialized RP-HPLC method can be used to exchange the counterion. The peptide is loaded onto the column and washed with a buffer containing the desired counterion (e.g., acetate or chloride) before elution.
Q5: Does lyophilization alone remove TFA?
A5: No. While lyophilization removes unbound, free TFA, it does not remove the TFA counterions that are electrostatically bound to the positively charged residues of the peptide. A salt exchange procedure is necessary to replace the bound TFA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT). | Residual TFA in the 3X FLAG peptide sample may be causing dose-dependent cytotoxicity, masking the true effect of the peptide. | Perform a TFA/HCl or TFA/acetate exchange on your peptide stock. For future experiments, consider ordering peptides with a guaranteed low TFA content. |
| Unexpected pH shift in my assay buffer upon addition of the peptide. | The acidic nature of residual TFA in the peptide preparation is altering the pH of the buffer. | Exchange the TFA for a more biocompatible counterion like chloride or acetate. Alternatively, carefully buffer your peptide solution before adding it to the final assay. |
| Poor solubility or aggregation of the 3X FLAG peptide in aqueous buffers. | TFA binding can alter the peptide's solubility and promote aggregation, especially for hydrophobic sequences. | TFA removal and exchange for a different counterion may improve solubility. |
| Discrepancies between the expected and observed mass of the peptide in mass spectrometry. | The presence of TFA adducts can complicate mass spectrometry analysis. | While not always necessary for routine MS, for high-resolution mass spectrometry or quantitative studies, removing TFA can provide a cleaner spectrum. |
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the number of iterations. The following table summarizes typical outcomes.
| Method | Typical TFA Reduction | Notes |
| TFA/HCl Exchange (3 cycles) | >99% | Considered the gold standard for complete removal. |
| TFA/Acetate Exchange (resin) | >95% | Efficiency depends on the resin capacity and peptide properties. |
| Specialized RP-HPLC | Variable, can be >99% | Dependent on the column, buffers, and protocol used. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Iterative Lyophilization
This is a widely adopted method for replacing TFA counterions with chloride.
Materials:
-
TFA salt of 3X FLAG peptide
-
Ultrapure water (Milli-Q or equivalent)
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the 3X FLAG peptide in ultrapure water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated.
-
Repeat: Re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution.
-
Repeat Lyophilization: Freeze and lyophilize the sample again.
-
Final Repetition: Repeat steps 5 and 6 at least two more times for a total of three to four cycles to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired assay buffer.
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method is suitable for exchanging TFA for acetate, which is often more biocompatible.
Materials:
-
TFA salt of 3X FLAG peptide
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium acetate solution
-
Ultrapure water
-
Appropriate chromatography column
Procedure:
-
Resin Preparation: Prepare a small column with the strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with 1 M sodium acetate solution.
-
Washing: Wash the column thoroughly with ultrapure water to remove excess sodium acetate.
-
Peptide Loading: Dissolve the 3X FLAG peptide in ultrapure water and apply it to the column.
-
Elution and Collection: Elute the peptide with ultrapure water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Visualizations
References
Technical Support Center: TFA Interference in Mass Spectrometry
Welcome to the technical support center for troubleshooting trifluoroacetic acid (TFA) interference in the mass spectrometry of eluted proteins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) used in reverse-phase chromatography of proteins and peptides?
Trifluoroacetic acid (TFA) is a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for several reasons[1][2]:
-
Improved Peak Shape and Resolution: TFA acts as an ion-pairing agent, binding to basic residues on proteins and peptides. This masks the interactions between the analytes and residual silanol groups on the HPLC column, resulting in sharper, more symmetrical peaks and better separation[2][3].
-
Enhanced Retention: By neutralizing the positive charges on the analytes, TFA increases their hydrophobicity, leading to stronger retention on the non-polar stationary phase[3].
-
Low UV Absorbance: TFA has minimal absorbance at the wavelengths typically used for peptide and protein detection (around 214 nm), which is advantageous for UV-based detection methods.
Q2: What is the mechanism of TFA-induced signal suppression in electrospray ionization mass spectrometry (ESI-MS)?
TFA significantly reduces the signal intensity of proteins and peptides in ESI-MS through a phenomenon known as ion suppression. The primary mechanisms are:
-
Ion-Pair Formation: In the gas phase within the ESI source, TFA anions form strong ion pairs with the positively charged analyte ions. This neutralizes the analytes, preventing their detection by the mass spectrometer.
-
Surface Tension Effects: High concentrations of TFA (typically 0.1%) in the mobile phase increase the surface tension of the droplets in the electrospray. This hinders the efficient formation of gas-phase ions from the evaporating droplets, leading to a weaker signal.
-
Competition for Protons: TFA is a strong acid and can compete with the analyte for protons in the gas phase, further reducing the ionization efficiency of the target molecules.
Q3: What are the common signs of TFA interference in my LC-MS data?
The most prominent indicator of TFA interference is a significant decrease in the signal-to-noise ratio for your protein or peptide of interest. You may observe:
-
Low ion intensity or complete signal loss for your analyte.
-
A high chemical background in your mass spectra.
-
Poor sensitivity, making it difficult to detect low-abundance analytes.
Q4: Are there alternatives to TFA for mobile phases in LC-MS applications?
Yes, several alternatives to TFA can be used to minimize ion suppression while maintaining acceptable chromatographic performance. The most common alternatives include:
-
Formic Acid (FA): Formic acid is a widely used alternative as it is volatile and generally provides good ionization efficiency in ESI-MS. However, it is a weaker ion-pairing agent than TFA, which can lead to broader peaks and poorer chromatographic resolution for some analytes.
-
Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent chromatographic performance of TFA and the MS compatibility of FA. It is a stronger ion-pairing agent than FA, resulting in better peak shapes, but causes less ion suppression than TFA.
-
Other Perfluorinated Carboxylic Acids: Longer-chain perfluorinated acids like pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) can sometimes provide different selectivity in separations where TFA fails. However, their potential for ion suppression should be evaluated.
Troubleshooting Guides
Issue 1: Significant signal suppression is observed when using TFA in the mobile phase.
This is the most common issue associated with TFA in LC-MS. Here are several troubleshooting steps you can take:
1. Reduce TFA Concentration:
-
Rationale: Lowering the TFA concentration can decrease the extent of ion-pairing and surface tension effects.
-
Protocol: While 0.1% TFA is standard for UV detection, for MS, try reducing the concentration to 0.05% or even 0.02%. This can improve signal intensity, although it may slightly compromise peak shape. A study demonstrated that reducing TFA concentration can also improve the resolution of co-eluting peptides.
2. Mobile Phase Additive Exchange:
-
Rationale: Replacing TFA with a more MS-friendly additive is a highly effective strategy.
-
Protocol:
-
Switch to Formic Acid (FA): A common starting point is to replace 0.1% TFA with 0.1% FA. Be aware that this may alter the retention times and selectivity of your separation.
-
Try Difluoroacetic Acid (DFA): If FA provides poor chromatography, consider using 0.1% DFA as it can offer a good balance between chromatographic performance and MS signal intensity.
-
3. Post-Column Addition of a Reagent:
-
Rationale: Introducing a reagent after the analytical column but before the MS detector can neutralize the suppressive effects of TFA.
-
Protocol: A method has been developed for the post-column infusion of a dilute ammonium hydroxide (NH₄OH) solution. The ammonium ions help to dissociate the analyte-TFA ion pairs, releasing the protonated analyte for detection. An ion signal improvement of 1.2 to 20 times has been reported with this method. The recommended molar ratio of NH₄OH to TFA is between 0.5:1 and 50:1.
4. Use of Supercharging Agents:
-
Rationale: Supercharging agents are additives that can help to counteract the ion suppression caused by TFA. They work by reducing the ionization of TFA in the ESI droplets, thereby decreasing the concentration of trifluoroacetate anions that cause signal suppression.
-
Protocol: Adding a small amount (e.g., 0.1%) of a supercharging agent like m-nitrobenzyl alcohol (m-NBA) to the mobile phase containing TFA can rescue the suppressed ion signals, with reported signal increases of up to 70-fold for some proteins.
Issue 2: My protein/peptide sample is already in a TFA-containing buffer and I need to analyze it by MS.
If your sample is already prepared with TFA, it is crucial to remove the TFA before MS analysis.
1. Lyophilization and Reconstitution:
-
Rationale: TFA is volatile and can be removed by lyophilization (freeze-drying).
-
Protocol:
-
Freeze your sample in liquid nitrogen.
-
Lyophilize the frozen sample until all the solvent and TFA have sublimated.
-
Reconstitute the dried sample in a solvent suitable for MS analysis, such as 0.1% formic acid in water/acetonitrile.
-
2. TFA/Acetate or TFA/HCl Exchange:
-
Rationale: These methods replace the trifluoroacetate counter-ion with a more MS-friendly one.
-
Protocol (TFA/Acetate Exchange):
-
Prepare a small strong anion exchange column.
-
Equilibrate the column with a 1M sodium acetate solution.
-
Wash the column with distilled water to remove excess sodium acetate.
-
Dissolve your peptide in distilled water and apply it to the column.
-
Elute the peptide with distilled water and collect the fractions.
-
Lyophilize the collected fractions to obtain the peptide as an acetate salt.
-
-
Protocol (TFA/HCl Exchange):
-
Dissolve the peptide in 100 mM HCl.
-
Let the solution stand for 1 minute at room temperature.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize to obtain the peptide hydrochloride salt.
-
3. Sample Desalting/Cleanup:
-
Rationale: Using a reverse-phase C18 tip or column can effectively remove TFA and other salts.
-
Protocol:
-
Condition a C18 desalting column with an organic solvent (e.g., acetonitrile) and then equilibrate with an aqueous solution containing a low concentration of an MS-friendly acid (e.g., 0.1% formic acid).
-
Load your sample onto the column.
-
Wash the column with the equilibration solution to remove TFA and other salts.
-
Elute your protein/peptide with a higher concentration of organic solvent containing 0.1% formic acid.
-
Quantitative Data Summary
The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometry signal intensity. The following tables summarize the comparative performance of TFA, FA, and DFA.
Table 1: Comparison of Mobile Phase Additives for Protein Analysis
| Feature | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) |
| Chromatographic Performance | Excellent peak shape and resolution | Poorer peak shape, potential for peak tailing | Good peak shape, better than FA, slightly broader than TFA |
| MS Signal Intensity | Strong ion suppression | Good ionization efficiency, minimal suppression | Moderate ion suppression, better than TFA, less than FA |
| Ion-Pairing Strength | Strongest | Weakest | Intermediate |
| Primary Use Case | RP-HPLC with UV detection | LC-MS applications | LC-UV/MS where a balance is needed |
Experimental Protocols
Protocol 1: Sample Preparation using the SPEED (Sample Preparation by Easy Extraction and Digestion) Method
This protocol describes a rapid, detergent-free method for protein extraction and digestion that utilizes TFA for efficient lysis.
-
Sample Resuspension: Resuspend the sample (e.g., cell pellet, tissue) in pure trifluoroacetic acid (TFA) at a ratio of 1:4 (sample volume:TFA volume).
-
Incubation: Incubate at room temperature for 2-10 minutes. For lysis-resistant samples like B. cereus, a brief microwave irradiation (10 seconds at 800 W) can be applied.
-
Neutralization: Neutralize the sample by adding 10 times the volume of TFA with 2M TrisBase.
-
Reduction and Alkylation: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM and 2-Chloroacetamide (CAA) to a final concentration of 40 mM. Incubate at 95°C for 5 minutes.
-
Digestion: Proceed with enzymatic digestion (e.g., with trypsin).
Visualizations
Caption: Workflow illustrating TFA-induced ion suppression in LC-MS.
References
Technical Support Center: Troubleshooting Non-Specific Binding in FLAG® Immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific binding in FLAG® immunoprecipitation (IP) experiments. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
1. What are the common causes of high background and non-specific binding in FLAG IP?
High background in FLAG IP can originate from several sources, leading to the co-purification of unwanted proteins with your FLAG-tagged protein of interest. The primary causes include:
-
Non-specific binding to the affinity beads: Both agarose and magnetic beads can have hydrophobic or charged surfaces that non-specifically bind proteins from the cell lysate.
-
Non-specific binding to the anti-FLAG® antibody: The antibody itself may exhibit weak, non-specific interactions with abundant cellular proteins.
-
Inefficient washing: Insufficient or overly gentle washing steps may fail to remove proteins that are weakly bound to the beads or the antibody-FLAG tag complex.[1][2][3]
-
Inappropriate lysis buffer composition: The lysis buffer may not effectively solubilize all cellular components, leading to the aggregation of proteins that can be trapped in the IP complex. Conversely, overly harsh detergents can denature proteins, exposing hydrophobic regions that increase non-specific interactions.[4]
-
Protein degradation: Proteases released during cell lysis can degrade proteins, and the resulting fragments may bind non-specifically.[5]
-
High protein concentration in the lysate: Overly concentrated lysates can increase the likelihood of non-specific interactions.
2. How can I reduce non-specific binding to the affinity beads?
Two effective strategies to minimize non-specific binding to the beads are pre-clearing the cell lysate and blocking the beads.
-
Pre-clearing the lysate: This involves incubating the cell lysate with beads alone (without the anti-FLAG® antibody) before the immunoprecipitation step. This allows proteins that would non-specifically bind to the beads to be removed by centrifugation or magnetic separation, thus "pre-clearing" the lysate of these contaminants.
-
Blocking the beads: Before adding the anti-FLAG® antibody or the cell lysate, the beads can be incubated with a blocking agent, such as Bovine Serum Albumin (BSA) or non-fat dry milk. These proteins will occupy the non-specific binding sites on the beads, preventing unwanted cellular proteins from adhering later in the protocol.
3. What is the best blocking agent to use for FLAG IP beads?
The choice between Bovine Serum Albumin (BSA) and non-fat dry milk as a blocking agent depends on the specific experiment.
-
BSA is a single purified protein and is generally a good choice for most applications. It is particularly recommended when working with phospho-specific antibodies, as milk contains the phosphoprotein casein, which can lead to high background.
-
Non-fat dry milk is a more cost-effective option and can be a very effective blocking agent. However, it is a complex mixture of proteins and contains biotin, which can interfere with avidin-biotin detection systems.
| Blocking Agent | Pros | Cons | Recommended Concentration |
| Bovine Serum Albumin (BSA) | Single purified protein, less likely to cross-react. Ideal for phospho-specific antibody applications. | More expensive than milk. | 1-5% (w/v) in wash buffer |
| Non-fat Dry Milk | Inexpensive and readily available. | Contains phosphoproteins (casein) and biotin, which can interfere with certain downstream applications. Can sometimes mask certain antigens if used at high concentrations. | 5% (w/v) in wash buffer |
4. How do I optimize my wash buffer to reduce non-specific binding?
Optimizing the wash buffer is a critical step in reducing background. The goal is to find a balance where non-specific interactions are disrupted without affecting the specific binding of your FLAG-tagged protein to the antibody. The stringency of the wash buffer can be adjusted by modifying the salt and detergent concentrations.
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) can help to disrupt ionic and electrostatic interactions, which are common sources of non-specific binding.
-
Detergent Concentration: Including a non-ionic detergent (e.g., Triton X-100 or NP-40) in the wash buffer helps to reduce hydrophobic interactions.
It is often necessary to perform a titration to find the optimal concentrations for your specific protein interaction.
Illustrative Data: Effect of Wash Buffer Composition on Signal-to-Noise Ratio
| Wash Buffer Composition | Signal (FLAG-Protein) | Noise (Non-specific Binding) | Signal-to-Noise Ratio |
| 150 mM NaCl, 0.1% Triton X-100 | 100% | 50% | 2.0 |
| 300 mM NaCl, 0.1% Triton X-100 | 95% | 20% | 4.75 |
| 500 mM NaCl, 0.1% Triton X-100 | 80% | 10% | 8.0 |
| 150 mM NaCl, 0.5% Triton X-100 | 90% | 15% | 6.0 |
This table presents hypothetical data to illustrate the principle of wash buffer optimization. Actual results will vary depending on the specific proteins and interactions being studied.
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
This protocol describes how to pre-clear your cell lysate to remove proteins that bind non-specifically to the IP beads.
-
Start with your prepared cell lysate on ice.
-
For each 1 mL of cell lysate, add 20-50 µL of a 50% slurry of the same type of beads (e.g., Protein A/G agarose or magnetic beads) that will be used for the immunoprecipitation, but without the anti-FLAG® antibody.
-
Incubate the lysate-bead mixture on a rotator at 4°C for 30-60 minutes.
-
Pellet the beads by centrifugation (for agarose beads) at 1,000 x g for 1 minute at 4°C or by using a magnetic stand (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube.
-
Discard the beads. The pre-cleared lysate is now ready for the FLAG IP.
Protocol 2: Blocking Beads
This protocol details how to block non-specific binding sites on your IP beads.
-
Resuspend the required amount of beads (e.g., 50 µL of a 50% slurry per IP) in 1 mL of wash buffer (e.g., TBS or PBS).
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Repeat the wash step two more times.
-
After the final wash, resuspend the beads in 1 mL of blocking buffer (e.g., 1% BSA in wash buffer).
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Pellet the beads, discard the blocking buffer, and wash the beads once with 1 mL of wash buffer.
-
The blocked beads are now ready for incubation with the anti-FLAG® antibody.
Protocol 3: Optimizing Wash Steps
This protocol provides a framework for optimizing the stringency of your wash steps.
-
After incubating your cell lysate with the antibody-bead complex, pellet the beads and discard the supernatant.
-
Prepare a series of wash buffers with increasing stringency. For example:
-
Low Stringency: 150 mM NaCl, 0.1% Triton X-100 in TBS.
-
Medium Stringency: 300 mM NaCl, 0.1% Triton X-100 in TBS.
-
High Stringency: 500 mM NaCl, 0.1% Triton X-100 in TBS.
-
-
Perform a set of parallel IPs and wash each with a different stringency buffer.
-
Wash the beads a total of 3-5 times with 1 mL of the respective wash buffer for 5 minutes each on a rotator at 4°C.
-
After the final wash, elute the bound proteins and analyze the results by Western blot to determine which wash condition provides the best signal-to-noise ratio.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical workflow for troubleshooting non-specific binding in FLAG IP.
Caption: A flowchart outlining the systematic approach to troubleshooting high background in FLAG IP experiments.
Caption: A workflow diagram for optimizing wash buffer conditions to reduce non-specific binding in FLAG IP.
References
optimizing incubation time for 3X FLAG peptide elution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for 3X FLAG peptide elution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting point for incubation time and temperature for 3X FLAG peptide elution?
A common starting point for elution is incubating the resin with the 3X FLAG peptide solution for 30-60 minutes at room temperature or 1-2 hours at 4°C with gentle shaking.[1] For enhanced efficiency, the incubation period can be prolonged, or the elution step can be repeated.[1]
Q2: I am observing low elution efficiency. What are the potential causes and how can I troubleshoot this?
Low elution efficiency is a common issue that can arise from several factors:
-
Insufficient Incubation Time: The elution process may be incomplete. Try extending the incubation time. Some protocols suggest that binding can be extended overnight to ensure maximum binding, which may also influence the required elution time.
-
Suboptimal Peptide Concentration: The concentration of the 3X FLAG peptide may be too low to effectively compete with the tagged protein for binding to the antibody. A working concentration of 100-150 µg/mL is frequently recommended.[2][3] You might consider increasing the peptide concentration.
-
Incorrect Peptide for the Tag: Ensure you are using the 3X FLAG peptide for a 3xFLAG-tagged protein, as the standard FLAG peptide will not efficiently elute a 3xFLAG-tagged protein.
-
Protein-Specific Properties: The specific characteristics of your target protein can influence elution efficiency. Some proteins may require longer incubation times or multiple elution steps.
-
Issues with pH: While competitive elution with 3X FLAG peptide is generally performed under neutral pH conditions, other elution methods like using acidic buffers (e.g., 0.1 M glycine HCl, pH 3.5) can be more efficient but may require immediate neutralization to preserve protein function.
Q3: Can I perform the elution at room temperature or should it be done at 4°C?
Elution can be performed at either room temperature or 4°C. If your target protein is sensitive to degradation or instability, performing the chromatography at 2-8°C is recommended.
Q4: How many times should I repeat the elution step?
Many protocols recommend performing the elution twice to maximize the recovery of the target protein. After the first elution, fresh 3X FLAG peptide solution is added to the resin for a second incubation.
Q5: My protein is still bound to the beads after elution. How can I confirm this and what should I do?
To check if your protein is still on the beads, you can boil the beads in SDS-PAGE sample buffer after the elution and run the sample on a Western blot. If a significant amount of your protein remains, you can try a more stringent elution method, such as using an acidic buffer or, if the native structure is not required for downstream applications, eluting directly with SDS-PAGE sample buffer.
Quantitative Data Summary
For easy comparison, the following table summarizes various conditions for 3X FLAG peptide elution found in different protocols.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Incubation Time | 30-60 min | 30 min | 1-2 hours | Overnight |
| Temperature | Room Temperature | 2-8°C | 4°C | 4°C (overnight) |
| 3X FLAG Peptide Concentration | 150 ng/µL (150 µg/mL) | 100 µg/mL | 0.5 mg/mL | 1 mg/mL |
| Elution Buffer | Tris-Buffered Saline (TBS) | 0.5 M Tris HCl, pH 7.5, 1 M NaCl (for peptide stock) | Not specified | Not specified |
| Number of Elutions | 1-2 | Not specified | 2 | Not specified |
Detailed Experimental Protocol: Optimizing Incubation Time
This protocol provides a framework for systematically optimizing the incubation time for the elution of your specific 3xFLAG-tagged protein.
1. Preparation of 3X FLAG Elution Buffer:
- Dissolve the 3X FLAG peptide in Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final working concentration of 150 µg/mL.
- Prepare a sufficient volume for multiple elutions and for your experimental and control samples.
2. Initial Elution Trial:
- After the final wash of your immunoprecipitation resin, carefully remove all supernatant.
- Add 5 resin volumes of the 3X FLAG peptide elution buffer to the resin.
- Incubate for 30 minutes at 4°C with gentle, end-over-end rotation.
- Centrifuge the resin and carefully collect the supernatant (Eluate 1).
- Repeat the elution step with fresh elution buffer for another 30 minutes to collect a second fraction (Eluate 2).
3. Time-Course Optimization:
- If the initial trial yields low protein amounts in the eluates, proceed with a time-course experiment.
- Prepare identical immunoprecipitated samples.
- Elute each sample for a different duration (e.g., 30 min, 60 min, 90 min, 120 min) at 4°C.
- Collect the eluates and analyze the protein concentration in each fraction by SDS-PAGE and Western blotting.
4. Temperature Optimization:
- Based on the optimal time determined in the previous step, perform the elution at both 4°C and room temperature.
- Compare the elution efficiency to determine if temperature significantly impacts the recovery of your protein.
5. Analysis of Results:
- Run all eluates, a sample of the beads after elution (resuspended in SDS-PAGE loading buffer), and the unbound fraction on an SDS-PAGE gel followed by Western blotting with an anti-FLAG antibody.
- Quantify the band intensities to determine the percentage of protein eluted under each condition.
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the 3X FLAG peptide elution process.
Caption: Workflow for optimizing 3X FLAG peptide elution.
References
Technical Support Center: Optimizing 3X FLAG® Tag Protein Purification
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals increase the yield of proteins purified using the 3X FLAG tag.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final protein yield is very low. What are the common causes?
Low protein yield can stem from several factors throughout the purification process. A systematic approach to troubleshooting is often the most effective. The primary areas to investigate are protein expression and lysis, binding efficiency to the affinity resin, and the elution process.
Key Troubleshooting Steps:
-
Confirm Protein Expression: Before beginning purification, verify that your target protein is being expressed. Run a small fraction of your crude cell lysate on an SDS-PAGE gel and perform a Western blot using an anti-FLAG antibody. This will confirm expression and show if the protein is intact or degraded.[1]
-
Assess Lysis Efficiency: Incomplete cell lysis will result in a significant loss of protein. Ensure your lysis buffer is appropriate for your cell type and that the lysis method (e.g., sonication, chemical lysis) is effective.[2]
-
Check for Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep samples cold to minimize degradation.[2]
-
Evaluate Binding to Resin: If the protein is present in the lysate but not in the eluate, it may not be binding to the resin. This could be due to an inaccessible FLAG tag, improper buffer conditions, or insufficient incubation time.[1]
-
Optimize Elution: The protein may be binding to the resin but not eluting efficiently. This is a common issue with 3X FLAG tags due to their high affinity for the M2 antibody. Inefficient elution can be caused by using the wrong elution peptide (1X FLAG peptide will not elute a 3X FLAG-tagged protein), suboptimal peptide concentration, or insufficient incubation time.
Q2: How can I improve my cell lysis and protein extraction?
Effective cell lysis is the first critical step for a high-yield purification.
-
Lysis Buffer Choice: The choice of lysis buffer depends on the protein's cellular location. For cytoplasmic proteins, a standard buffer like one containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100 is often sufficient. For nuclear or chromatin-bound proteins, a stronger buffer like RIPA may be necessary.
-
Additives are Crucial: Always supplement your lysis buffer with a protease inhibitor cocktail immediately before use. If your protein is phosphorylated, also add a phosphatase inhibitor.
-
Mechanical Disruption: For robust cells like yeast or cells with tough walls, mechanical disruption (e.g., bead beating, sonication) in addition to chemical lysis can significantly improve protein extraction.
-
Clarify Lysate: After lysis, centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cell debris. Passing the supernatant through a 0.45 µm filter can prevent column clogging.
Q3: My protein isn't binding to the anti-FLAG resin. What should I do?
-
Tag Accessibility: The 3X FLAG tag might be buried within the folded structure of your protein, making it inaccessible to the antibody on the resin. Consider moving the tag to the other terminus of the protein.
-
Incubation Time: Ensure you are incubating the lysate with the resin long enough for efficient binding. An incubation of 1-2 hours at 4°C is standard, but this can be extended to overnight for low-abundance proteins.
-
Sufficient Resin: Ensure you are using an adequate amount of affinity resin for the amount of protein you are trying to purify. Overloading the resin will lead to loss of protein in the flow-through. Check the binding capacity of your specific resin.
-
Buffer Compatibility: Some buffer components can interfere with binding. For example, strong denaturants like SDS will denature the antibody on the resin.
Q4: I'm having trouble eluting my 3X FLAG-tagged protein. How can I increase elution efficiency?
This is a common challenge due to the high affinity of the 3X FLAG tag.
-
Use the Correct Peptide: You must use the 3X FLAG peptide for competitive elution; the standard 1X FLAG peptide is not effective for eluting 3X FLAG-tagged proteins.
-
Optimize Peptide Concentration: A common starting concentration for the 3X FLAG peptide is 100-150 µg/mL. Some protocols suggest concentrations as high as 0.25 mg/mL. You may need to titrate the concentration to find the optimal level for your protein.
-
Increase Incubation Time and Temperature: Increasing the incubation time of the elution buffer with the resin to 30 minutes or longer can improve yield. Some protocols even suggest gentle agitation at room temperature or 30°C for 15-30 minutes.
-
Perform Multiple Elutions: Instead of a single elution, perform several sequential elutions with smaller volumes of elution buffer. Collect each fraction separately and analyze them by SDS-PAGE to determine where the bulk of your protein is eluting.
-
Alternative Elution Methods: If competitive elution is still inefficient, consider other methods, but be aware of their effects on protein structure and function:
-
Acidic Elution: Using 0.1 M glycine at pH 3.5 is a fast and efficient method, but it denatures the protein and requires immediate neutralization.
-
SDS-PAGE Sample Buffer: Boiling the resin in sample buffer is a highly efficient but completely denaturing elution method. This is suitable if the protein is only needed for analysis by Western blot.
-
Quantitative Data Tables
Table 1: Comparison of Anti-FLAG Affinity Resins
| Resin Name | Supplier | Support Matrix | Binding Capacity | Key Features |
| ANTI-FLAG® M2 Affinity Gel | Sigma-Aldrich | Crosslinked 4% Agarose | ≥ 0.6 mg/mL | Widely cited, binds FLAG at N-terminal, C-terminal, and internal locations. |
| EZview™ Red ANTI-FLAG® M2 Affinity Gel | Sigma-Aldrich | Crosslinked 4% Agarose | ≥ 0.6 mg/mL | Red-colored for enhanced visibility during handling. |
| Anti-DYKDDDDK (Flag) Magnetic Beads | ApexBio | Magnetic Beads (1 µm) | ≥ 0.6 mg/mL | Suitable for rapid purification using magnetic separation. |
| Anti-Flag Affinity Gel | MedchemExpress | Agarose Sepharose 4B | > 1.1 mg/mL | High protein-binding capacity. |
| Pierce Anti-DYKDDDDK Affinity Resin | Thermo Fisher | UltraLink Biosupport | Not specified | Utilizes a high-affinity rat monoclonal antibody (clone L5). |
Table 2: Common Elution Conditions for 3X FLAG Tag
| Elution Method | Reagent | Typical Concentration | Incubation Time & Temp | Notes |
| Competitive Elution (Native) | 3X FLAG Peptide | 100-200 µg/mL | 30-60 min at 4°C with gentle shaking. | Most gentle method, preserves protein activity. Repeat elutions for higher yield. |
| Acidic Elution (Denaturing) | 0.1 M Glycine-HCl | pH 3.0-3.5 | 5-10 min at RT. | Fast and efficient but denatures the protein. Requires immediate neutralization. |
| Sample Buffer (Denaturing) | 2x SDS-PAGE Sample Buffer | 1x final concentration | 5-10 min at 95-100°C | Very efficient but completely denatures the protein. |
Experimental Protocols & Visualizations
Protocol 1: Immunoprecipitation of 3X FLAG-Tagged Protein
This protocol is a general guideline for immunoprecipitation from mammalian cell lysate.
1. Preparation of Cell Lysate: a. Grow and harvest approximately 1-10 million mammalian cells. b. Wash the cell pellet once with ice-cold PBS. c. Add 0.5-1.0 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail. d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. f. Transfer the clear supernatant to a new pre-chilled tube.
2. Binding to Anti-FLAG Resin: a. Prepare the anti-FLAG resin by washing it. For a 50% slurry, use 40 µL of slurry (20 µL packed gel volume) per IP. b. Wash the required amount of resin twice with 500 µL of TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). c. Add the clarified cell lysate (typically 200-1000 µL) to the washed resin. d. Incubate with gentle end-over-end rotation for 1-4 hours or overnight at 4°C.
3. Washing: a. Pellet the resin by centrifugation (e.g., 5,000 x g for 1 minute). b. Discard the supernatant (this is the unbound fraction). c. Wash the resin three times with 500 µL of TBS or a similar wash buffer. After the final wash, carefully remove all supernatant.
4. Elution (Competitive Peptide Elution): a. Prepare the elution buffer by dissolving 3X FLAG peptide in TBS to a final concentration of 150 µg/mL. b. Add 20-100 µL of the elution buffer to the washed resin. c. Incubate for 30 minutes at 4°C with gentle shaking. d. Pellet the resin by centrifugation and carefully transfer the supernatant, which contains your purified protein, to a new tube. e. For higher yield, repeat the elution step and pool the eluates.
Diagrams
Caption: General workflow for 3X FLAG protein purification.
Caption: Troubleshooting flowchart for low yield purification.
References
Technical Support Center: Anti-FLAG M2 Affinity Gel Regeneration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating anti-FLAG M2 affinity gel after elution. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the longevity and performance of your affinity resin.
Troubleshooting Guide
This guide addresses common issues encountered during the regeneration and reuse of anti-FLAG M2 affinity gel.
| Problem | Possible Cause | Recommended Solution |
| Low protein yield after purification with regenerated gel | Loss of Binding Capacity: The antibody on the resin may be denatured or damaged. | - Ensure the glycine-HCl regeneration buffer is at the correct pH (3.5) and that the resin is not exposed to it for more than 20 minutes[1][2].- Immediately neutralize the column with Tris-buffered saline (TBS) after the acid wash until the effluent pH is neutral[1].- Avoid using harsh elution methods like boiling in SDS-PAGE sample buffer, as this will irreversibly denature the antibody. |
| Incomplete Elution from Previous Use: Residual protein from the previous purification remains bound to the gel. | - After competitive elution with FLAG® peptide, a glycine-HCl wash is still recommended to strip any remaining protein before re-equilibration. | |
| Protease Degradation: Proteases in the cell lysate may have degraded the antibody on the gel. | - Always use a protease inhibitor cocktail in your lysis buffer.- Perform purification steps at 2-8 °C if protease activity is a concern. | |
| High background of non-specific proteins | Insufficient Washing: Non-specifically bound proteins are not adequately removed. | - Increase the number of washes with TBS (10-20 column volumes).- Increase the salt concentration (e.g., up to 250-300 mM NaCl) in the wash buffer to disrupt ionic interactions, but be mindful this could also affect your target protein's interactions. |
| Contamination of the Resin: Lipids or other cellular components from crude lysates may coat the resin. | - Pre-clear the lysate by centrifugation (10,000–20,000 x g for 15 minutes) and filtration (0.45 or 0.22 µm filter) to remove insoluble material before applying it to the column.- For very crude extracts, consider pre-clearing with Mouse IgG-Agarose to remove proteins that non-specifically bind to mouse antibodies. | |
| Inconsistent results between purification runs | Variable Regeneration: The regeneration protocol is not being performed consistently. | - Standardize the volumes of regeneration and neutralization buffers used, based on the column volume.- Monitor the pH of the effluent to ensure complete re-equilibration to a neutral pH. |
| Improper Storage: The resin is losing activity during storage. | - Store the regenerated gel in a 50% glycerol solution with a buffer like TBS or PBS containing 0.02% sodium azide at -20°C for long-term stability. Do not freeze the gel without glycerol. |
Frequently Asked Questions (FAQs)
Q1: How many times can I regenerate and reuse my anti-FLAG M2 affinity gel?
The number of times the gel can be reused depends heavily on the nature of the sample being purified. For relatively clean preparations, such as those from E. coli periplasmic extracts, the gel may be reused up to 20 times without a significant loss in binding capacity. However, for crude cell extracts, the number of reuses may be as low as 3 times. Other sources suggest the gel can be recycled at least 4 times, and if maintained properly, up to 10 times with minimal loss of binding capability.
Q2: What is the standard regeneration protocol for anti-FLAG M2 affinity gel after elution?
The most common method for regeneration is an acid wash. Immediately after eluting your protein, wash the column with three column volumes of 0.1 M glycine HCl, pH 3.5. It is crucial not to leave the column in this acidic solution for more than 20 minutes. Following the acid wash, the column must be immediately re-equilibrated with TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) until the pH of the effluent is neutral.
Q3: Can I regenerate the gel after eluting with SDS-PAGE sample buffer?
No. Eluting with a buffer containing Sodium Dodecyl Sulfate (SDS) will denature the M2 antibody covalently attached to the agarose beads. This damage is irreversible, and the affinity gel cannot be reused after treatment with SDS-PAGE sample buffer.
Q4: My elution was performed using competitive FLAG® peptide. Do I still need to perform the glycine regeneration step?
Yes, it is recommended. Competitive elution with FLAG® peptide may not remove all of the bound fusion protein. To ensure the column is clean for the next use, it is best practice to wash with 0.1 M glycine HCl, pH 3.5, and then re-equilibrate the column in TBS.
Q5: What is the binding capacity of new versus regenerated anti-FLAG M2 affinity gel?
Quantitative Data Summary
| Parameter | Value | Source |
| Binding Capacity | >0.6 mg/mL (FLAG-BAP) | Sigma-Aldrich |
| ~1 mg/mL | SBS Genetech, MedchemExpress | |
| Recommended Reuse (E. coli periplasmic extracts) | Up to 20 times | Sigma-Aldrich |
| Recommended Reuse (E. coli crude cell extracts) | Up to 3 times | Sigma-Aldrich |
| General Recommended Reuse | 4 to 10 times | SBS Genetech |
Experimental Protocols
Protocol for Regeneration of Anti-FLAG M2 Affinity Gel
This protocol should be performed immediately after the elution of the FLAG-tagged protein.
-
Acid Wash:
-
After completing the elution of your target protein, pass three column volumes of 0.1 M glycine HCl, pH 3.5, through the column.
-
Allow the solution to flow through under gravity. Crucially, do not exceed a 20-minute exposure of the gel to the acidic solution .
-
-
Neutralization and Re-equilibration:
-
Immediately wash the column with Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Continue washing with TBS (approximately 10-20 column volumes) until the pH of the buffer flowing out of the column is neutral. This can be checked with pH paper.
-
-
Storage Preparation:
-
For immediate reuse, the column is ready after re-equilibration.
-
For long-term storage, wash the column with ten column volumes of TBS containing 50% glycerol and 0.02% sodium azide.
-
Add another 5 mL of the storage buffer and store the column at -20°C or 2-8°C without draining. Do not freeze the agarose beads in the absence of a cryoprotectant like glycerol .
-
Visual Guides
Caption: Workflow for regenerating anti-FLAG M2 affinity gel.
References
Validation & Comparative
A Comparative Guide to Elution Methods for 3X FLAG-Tagged Proteins
When purifying proteins using the highly specific FLAG®-tag system, the final step of eluting the target protein from the anti-FLAG® affinity resin is critical to the success of downstream applications. The choice of elution method directly impacts the yield, purity, and biological activity of the purified protein. This guide provides an objective comparison between two common elution strategies: competitive elution with 3X FLAG peptide and pH-based elution with acidic glycine.
Principle of Elution
The two methods operate on fundamentally different principles to release the tagged protein from the immobilized anti-FLAG antibody.
3X FLAG Peptide Elution
This is a gentle, competitive elution method. A high concentration of free 3X FLAG® peptide is introduced to the affinity resin.[1][2] This free peptide competes with the 3X FLAG-tagged fusion protein for the binding sites on the anti-FLAG antibody.[3][4] Due to the excess of free peptide, the equilibrium shifts, causing the tagged protein to be released from the resin under native, physiological buffer conditions.[3] This method is highly specific and preserves the structural integrity and biological activity of the target protein and its interacting partners.
Acidic Glycine Elution
This method relies on disrupting the antibody-antigen interaction through a change in pH. An acidic buffer, typically 0.1 M glycine-HCl with a pH between 2.5 and 3.5, is used to wash the resin. The low pH protonates key amino acid residues at the antibody-antigen binding interface, altering their electrostatic charges and weakening the interaction, which causes the tagged protein to dissociate from the antibody. This is a fast and often highly efficient method, but the harsh acidic conditions can be detrimental to the protein's structure and function.
Experimental Workflow Visualization
The following diagrams illustrate the key steps in each elution workflow after the initial immunoprecipitation and wash stages.
Caption: Workflow for native protein elution using 3X FLAG peptide competition.
Caption: Workflow for protein elution using low-pH acidic glycine.
Performance Comparison
The choice between these two methods often depends on the specific requirements of the downstream application. The following table summarizes key performance characteristics based on experimental evidence.
| Feature | 3X FLAG Peptide Elution | Acidic Glycine Elution |
| Elution Principle | Competitive, Native Conditions | pH Disruption, Acidic Conditions |
| Protein Activity | High. Preserves protein structure, function, and complexes. | Low to Variable. Risk of denaturation and aggregation. |
| Purity of Eluate | Very High. Highly specific; antibody does not co-elute. | High. Generally effective, but low pH can release some non-specific binders. |
| Elution Efficiency | Moderate to High. Dependent on protein affinity and incubation time. Some protein may remain bound. | Very High. Generally fast and efficient at dissociating the target protein. |
| Resin Reusability | Possible. Requires a regeneration step with acid (e.g., glycine) to strip bound peptide and residual protein. | High. The resin can be immediately re-equilibrated with a neutral buffer for reuse. |
| Speed & Simplicity | Slower; requires incubation periods of 30 minutes or more. | Faster; typically requires only 5-10 minutes of incubation. |
| Cost | Higher, due to the cost of the synthetic 3X FLAG peptide. | Lower, as glycine and other buffer components are inexpensive. |
| Best For | Functional assays, enzyme kinetics, mass spectrometry of protein complexes, structural studies. | SDS-PAGE, Western blotting, and applications where protein activity is not required. |
Detailed Experimental Protocols
The following protocols provide a starting point for each elution method. Optimization may be required based on the specific characteristics of the target protein.
Protocol 1: 3X FLAG Peptide Elution
This protocol is designed to elute the target protein while preserving its native conformation and activity.
Reagents:
-
TBS (Tris-Buffered Saline): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
3X FLAG Peptide Stock Solution: Dissolve 3X FLAG peptide in TBS to a concentration of 5 mg/mL. Aliquot and store at -20°C.
-
Elution Buffer: Dilute the 3X FLAG peptide stock solution in cold TBS to a final working concentration of 100-150 µg/mL.
Procedure:
-
After the final wash of the anti-FLAG resin, carefully remove all supernatant.
-
Add 5 column/resin volumes of the 3X FLAG Peptide Elution Buffer to the resin.
-
Incubate the resin suspension for 30 minutes at 4°C with gentle, end-over-end rotation.
-
Centrifuge the tubes (e.g., 5,000 x g for 1 minute) or use a magnetic rack to pellet the resin.
-
Carefully collect the supernatant, which contains the eluted protein. Be sure not to disturb the resin.
-
For higher yield, a second elution can be performed by repeating steps 2-5 and pooling the eluates.
-
The eluted protein is ready for downstream analysis or can be stored at -80°C.
Protocol 2: Acidic Glycine Elution
This protocol is a rapid method for achieving high-yield elution, suitable for applications like Western blotting.
Reagents:
-
Acidic Elution Buffer: 0.1 M Glycine-HCl, pH adjusted to 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
After the final wash of the anti-FLAG resin, carefully remove all supernatant.
-
Add 5 resin volumes of Acidic Elution Buffer to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle agitation. Do not exceed 20 minutes, as prolonged exposure to acid can damage the antibody on the resin.
-
Centrifuge the tubes (e.g., 5,000 x g for 1 minute) or use a magnetic rack to pellet the resin.
-
Immediately transfer the supernatant (eluate) to a new tube containing 1/10th volume of Neutralization Buffer (e.g., add 10 µL of 1 M Tris-HCl, pH 8.5 to 100 µL of eluate) and mix gently. This step is critical to prevent irreversible denaturation of the protein.
-
The neutralized sample is now ready for analysis (e.g., by adding SDS-PAGE loading buffer) or storage.
-
To reuse the resin, wash it immediately with TBS until the pH is neutral.
References
A Comparative Guide to 1X FLAG vs. 3X FLAG Peptide for Elution of Affinity-Purified Proteins
In the realm of protein purification, the FLAG-tag system remains a cornerstone for researchers due to its high specificity and mild elution conditions. This guide provides a detailed comparison between the use of 1X FLAG and 3X FLAG peptides for the competitive elution of FLAG-tagged proteins from anti-FLAG affinity resins. Understanding the nuances between these two reagents is critical for optimizing protein yield and purity.
Principle of FLAG-Tag Elution
The FLAG-tag is a short, hydrophilic octapeptide (DYKDDDDK) that can be fused to a protein of interest. This tag is recognized with high specificity by the anti-FLAG monoclonal antibody, typically immobilized on an agarose or magnetic bead resin. After capturing the FLAG-tagged protein from a cell lysate, the protein can be eluted by various methods. Competitive elution using a free FLAG peptide is a gentle method that preserves the native structure and function of the protein. The free peptide competes with the tagged protein for the binding sites on the antibody, leading to the release of the protein from the resin.
Key Differences in Elution Performance
While both 1X and 3X FLAG peptides can be used for competitive elution, their efficiency differs significantly, primarily due to the avidity of the interaction between the tagged protein and the antibody resin. The 3X FLAG tag consists of three tandem repeats of the FLAG epitope, leading to a much higher binding affinity for the anti-FLAG M2 antibody compared to the single FLAG tag.[1][2][3] This enhanced affinity necessitates a more effective elution strategy.
It is a widely accepted principle that for a 3X FLAG-tagged protein, elution with a 1X FLAG peptide is generally inefficient.[4] The higher avidity of the 3X FLAG-tag/antibody interaction requires a competitor with a similarly high affinity to effectively displace the bound protein. Consequently, the 3X FLAG peptide is the recommended reagent for eluting 3X FLAG-tagged proteins.[5]
For 1X FLAG-tagged proteins, while 1X FLAG peptide can be used for elution, the 3X FLAG peptide is often reported to provide a more efficient and complete elution. The multivalent nature of the 3X FLAG peptide is thought to enhance its ability to disrupt the antibody-tagged protein interaction, leading to higher recovery of the target protein.
Quantitative Data Summary
Direct quantitative comparisons of elution efficiency in peer-reviewed literature are scarce. However, based on product literature and anecdotal reports from scientific forums, a qualitative and semi-quantitative comparison can be made:
| Feature | 1X FLAG Peptide Elution | 3X FLAG Peptide Elution |
| Binding Affinity of Tag | Lower | Higher (for 3X FLAG-tag) |
| Elution of 1X FLAG-tag | Feasible | Generally more efficient |
| Elution of 3X FLAG-tag | Inefficient to ineffective | Highly Recommended |
| Peptide Concentration | Typically 100-200 µg/mL | Typically 100-150 µg/mL |
| Protein Yield | May be lower, especially for high-affinity interactions | Generally higher |
| Purity of Eluted Protein | High | High |
| Cost | Generally lower | Generally higher |
Experimental Protocols
To empirically determine the optimal elution strategy for a specific 1X FLAG-tagged protein, a direct comparison of the two peptides is recommended.
Objective:
To compare the elution efficiency of a 1X FLAG-tagged protein from anti-FLAG M2 affinity gel using 1X FLAG peptide versus 3X FLAG peptide.
Materials:
-
Cell lysate containing the 1X FLAG-tagged protein of interest
-
Anti-FLAG M2 Affinity Gel (e.g., from Sigma-Aldrich)
-
1X FLAG Peptide (e.g., Sigma-Aldrich F3290)
-
3X FLAG Peptide (e.g., Sigma-Aldrich F4799)
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Wash Buffer: TBS
-
Elution Buffer (1X FLAG): 100 µg/mL 1X FLAG peptide in TBS
-
Elution Buffer (3X FLAG): 150 µg/mL 3X FLAG peptide in TBS
-
SDS-PAGE Sample Buffer (2X)
-
Microcentrifuge tubes
Experimental Workflow:
1. Immunoprecipitation of 1X FLAG-Tagged Protein: a. Aliquot 40 µL of a 50% slurry of anti-FLAG M2 affinity gel into two microcentrifuge tubes. b. Wash the resin twice with 1 mL of TBS. Centrifuge at 5,000 x g for 1 minute and discard the supernatant. c. Add 1 mg of total protein from the cell lysate to each tube. d. Incubate with gentle rotation for 2 hours at 4°C. e. Centrifuge at 5,000 x g for 1 minute and collect the supernatant (flow-through). f. Wash the resin three times with 1 mL of TBS.
2. Competitive Elution: a. Tube 1 (1X FLAG Elution): Add 100 µL of Elution Buffer (1X FLAG). b. Tube 2 (3X FLAG Elution): Add 100 µL of Elution Buffer (3X FLAG). c. Incubate both tubes with gentle shaking for 30 minutes at 4°C. d. Centrifuge at 5,000 x g for 1 minute. e. Carefully collect the supernatant (eluate) into a fresh tube. f. Repeat the elution step once more and pool the eluates for each condition.
3. Analysis: a. Take aliquots of the initial lysate, flow-through, final wash, and the eluates. b. Add an equal volume of 2X SDS-PAGE sample buffer to all samples. c. Boil the samples for 5 minutes and analyze by SDS-PAGE and Western blotting using an anti-FLAG antibody to detect the tagged protein. d. To assess the remaining protein on the beads, add 50 µL of 1X SDS-PAGE sample buffer directly to the resin after elution, boil, and analyze.
Visualizing the Workflow
Caption: Experimental workflow for comparing 1X and 3X FLAG peptide elution efficiency.
Logical Relationship of Elution Components
Caption: Logical relationships in FLAG-tag competitive elution.
Conclusion
For researchers working with FLAG-tagged proteins, the choice of elution peptide is a critical parameter for maximizing protein recovery. While 1X FLAG peptide can be used for the elution of 1X FLAG-tagged proteins, the use of 3X FLAG peptide is generally recommended for higher efficiency. For 3X FLAG-tagged proteins, the 3X FLAG peptide is essential for effective elution due to the high-avidity binding to the anti-FLAG resin. The provided experimental protocol offers a framework for researchers to empirically determine the most effective elution strategy for their specific protein of interest, ensuring optimal yield and purity for downstream applications.
References
A Researcher's Guide to Validating Protein-Protein Interactions: Co-Immunoprecipitation with FLAG Tag vs. Alternatives
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) using epitope tags, such as the FLAG tag, is a widely adopted and robust method for this purpose. This guide provides a comprehensive comparison of FLAG-tag Co-IP with other common PPI validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Co-Immunoprecipitation with FLAG Tag: A Powerful In Vivo Validation Tool
Co-immunoprecipitation is an antibody-based technique used to isolate a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The use of a small epitope tag, like the FLAG tag (DYKDDDDK), offers several advantages.[1] It allows for the immunoprecipitation of a target protein for which a specific antibody may not be available and facilitates the purification of the protein complex under gentle conditions, preserving native interactions.[2][3]
Logical Workflow of Co-Immunoprecipitation
The fundamental principle of co-immunoprecipitation is to use an antibody to capture a specific protein, which in turn pulls down its interacting partners. This process allows for the identification of protein complexes as they exist within the cell.
Comparative Analysis of Protein-Protein Interaction Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction, the availability of reagents, and the desired level of quantitative detail. Below is a comparison of FLAG-tag Co-IP with common alternatives.
| Feature | Co-Immunoprecipitation (FLAG-tag) | Yeast Two-Hybrid (Y2H) | In Vitro Pull-Down (e.g., GST) | Tandem Affinity Purification (TAP)-MS |
| Principle | In vivo/in situ capture of a tagged "bait" protein and its interacting "prey" proteins from a cell lysate using an anti-tag antibody. | In vivo genetic method in yeast where interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating a reporter gene. | In vitro binding of a purified, tagged "bait" protein immobilized on a resin with a "prey" protein from a cell lysate or purified source. | Two-step affinity purification of a dually tagged "bait" protein and its interacting partners from a cell lysate, followed by mass spectrometry identification. |
| Interaction Environment | Near-physiological, within the cellular context. | Non-native (yeast nucleus). | In vitro, outside the cellular environment. | Near-physiological, within the cellular context. |
| Direct vs. Indirect Interaction | Can identify both direct and indirect interactions within a complex. | Primarily identifies binary, direct interactions. | Primarily identifies direct physical interactions. | Identifies components of a stable protein complex, including direct and indirect interactions. |
| Quantitative Data | Semi-quantitative (Western blot band intensity). Can be made more quantitative with techniques like SILAC. | Semi-quantitative (reporter gene activity). Quantitative variations exist (qYY2H).[4][5] | Can be quantitative (e.g., determining binding affinities like Kd). | Quantitative through isotopic labeling (e.g., SILAC) and spectral counting. |
| Throughput | Low to medium. | High-throughput screening of libraries is possible. | Low to medium. | Medium to high. |
| Common False Positives | Non-specific binding to the antibody or beads. | "Sticky" proteins that non-specifically activate the reporter gene. | Non-specific binding to the resin or the bait protein. | Contaminating proteins that bind non-specifically during the purification steps. |
| Common False Negatives | Weak or transient interactions may be lost during washing steps. | Proteins that cannot be expressed or correctly folded in yeast, or interactions requiring specific post-translational modifications absent in yeast. | Interactions requiring specific cellular components or post-translational modifications. | Transient or low-affinity interactions may be lost during the two-step purification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of PPI validation experiments.
Co-Immunoprecipitation (FLAG-tag) Protocol
This protocol outlines the general steps for performing a Co-IP experiment using a FLAG-tagged bait protein.
-
Cell Culture and Lysis:
-
Culture cells expressing the FLAG-tagged protein of interest to an appropriate density.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody to form an antibody-bait-prey complex.
-
Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution with a FLAG peptide).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins.
-
Alternatively, for unbiased discovery of interacting partners, the eluted proteins can be identified by mass spectrometry.
-
Alternative Method Protocols
Yeast Two-Hybrid (Y2H) System Protocol
-
Vector Construction: Clone the cDNAs for the "bait" and "prey" proteins into separate Y2H vectors, fusing them to the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene is activated due to a bait-prey interaction.
-
Validation: Perform control experiments to eliminate false positives, such as testing for self-activation by the bait protein and confirming the specificity of the interaction.
In Vitro Pull-Down Assay (GST-tag) Protocol
-
Bait Protein Expression and Purification: Express the GST-tagged bait protein in a suitable expression system (e.g., E. coli) and purify it using glutathione-agarose beads.
-
Prey Protein Preparation: Prepare a cell lysate containing the prey protein or use a purified prey protein.
-
Binding Reaction: Incubate the purified GST-bait protein immobilized on glutathione-agarose beads with the prey protein sample.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bait-prey complexes from the beads using a solution of reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Visualization of Signaling Pathways and Experimental Workflows
Visualizing the context of protein-protein interactions within signaling pathways and the experimental process itself can greatly enhance understanding.
Experimental Workflow for FLAG-tag Co-IP
This diagram illustrates the step-by-step process of a typical FLAG-tag co-immunoprecipitation experiment followed by Western blot analysis.
Wnt Signaling Pathway: β-catenin Interactions
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then interacts with transcription factors to regulate gene expression. Co-IP has been instrumental in confirming the interactions of β-catenin with various components of this pathway.
TGF-β Signaling Pathway: Receptor Complex Formation
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes. The initiation of signaling requires the formation of a receptor complex consisting of type I and type II receptors. Co-IP has been used to validate the interactions between these receptors and other signaling components.
Conclusion
Validating protein-protein interactions is a cornerstone of modern biological research. Co-immunoprecipitation with a FLAG tag is a versatile and reliable method for studying interactions in a cellular context. However, a comprehensive understanding of a protein's interaction network often requires the use of multiple, complementary techniques. By carefully considering the strengths and weaknesses of each method, researchers can design robust experimental strategies to confidently identify and characterize novel protein-protein interactions, ultimately advancing our understanding of cellular function and disease.
References
- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 2. Using FLAG Epitope-Tagged Proteins for Coimmunoprecipitation of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Confirming Eluted Protein Identity: A Comparative Guide to Mass Spectrometry, Western Blotting, and Edman Degradation
For researchers, scientists, and drug development professionals, the accurate identification of eluted proteins is a critical step in various workflows, from basic research to the quality control of biotherapeutics. This guide provides an objective comparison of three cornerstone techniques: Mass Spectrometry (MS), Western Blotting, and Edman Degradation. We will delve into their principles, performance, and provide supporting experimental data to aid in selecting the most appropriate method for your specific needs.
At a Glance: Method Comparison
The choice of protein identification method hinges on several factors, including the required level of detail, sample complexity, throughput needs, and available resources. The following table summarizes the key performance characteristics of Mass Spectrometry, Western Blotting, and Edman Degradation.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of ionized peptide fragments to determine amino acid sequence.[1][2] | Uses specific antibodies to detect a target protein separated by size.[3] | Sequentially removes and identifies amino acids from the N-terminus of a protein.[4][5] |
| Primary Application | High-throughput protein identification, sequencing, and post-translational modification (PTM) analysis. | Confirmation of the presence and approximate size of a known protein. | N-terminal sequencing and confirmation of protein identity with high accuracy. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picogram to nanogram range, antibody-dependent). | Moderate (low picomole range). |
| Throughput | High; capable of analyzing thousands of proteins in a single run. | Low to moderate; typically analyzes one or a few proteins at a time. | Low; sequential nature limits the number of samples that can be processed. |
| Accuracy | High for protein identification; de novo sequencing can be challenging for some residues. | Dependent on antibody specificity; can be prone to cross-reactivity. | Very high for N-terminal sequence determination. |
| Sample Requirement | Can analyze complex mixtures; requires nanogram to microgram amounts of protein. | Requires a relatively pure sample or specific antibodies for complex mixtures; microgram amounts of protein. | Requires a highly purified, single protein sample; typically 10-100 picomoles. |
| Information Provided | Protein ID, sequence coverage, relative/absolute quantification, PTMs. | Presence/absence of a protein, apparent molecular weight, relative abundance. | N-terminal amino acid sequence (typically up to 30-50 residues). |
| Cost | High initial instrument cost, moderate per-sample cost. | Low instrument cost, variable antibody cost. | Moderate instrument and reagent cost. |
In-Depth Analysis of Each Technique
Mass Spectrometry: The High-Throughput Powerhouse
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the dominant technology for protein identification due to its high sensitivity, throughput, and the vast amount of information it can provide. In a typical "bottom-up" proteomics approach, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects and fragments specific peptides to generate fragmentation spectra (MS2 or MS/MS scan). These fragmentation patterns are then matched against protein sequence databases to identify the corresponding protein.
Advantages:
-
Comprehensive Analysis: Can identify and quantify thousands of proteins from a complex sample in a single experiment.
-
PTM Identification: Enables the identification and localization of post-translational modifications, which are crucial for understanding protein function.
-
High Sensitivity: Capable of detecting proteins at very low abundance.
Limitations:
-
Database Dependency: Protein identification typically relies on existing sequence databases. De novo sequencing (without a database) is possible but can be computationally intensive and may not be as accurate for all sequences.
-
N-terminal Information: While it can identify N-terminal peptides, it may be less precise than Edman degradation for confirming the absolute N-terminal sequence, especially if the N-terminus is modified.
Western Blotting: The Targeted Confirmation Tool
Western blotting, or immunoblotting, is a widely used technique to detect a specific protein in a sample. The method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using an antibody that specifically binds to the target protein for detection. A secondary antibody, conjugated to an enzyme or fluorophore, is then used to visualize the protein of interest.
Advantages:
-
Specificity: When using a high-quality antibody, Western blotting can be highly specific for the target protein.
-
Cost-Effective: The initial equipment setup is relatively inexpensive compared to mass spectrometry.
-
Established Method: It is a well-established and widely understood technique in most life science laboratories.
Limitations:
-
Low Throughput: It is a manual and time-consuming process that is not suitable for analyzing a large number of proteins simultaneously.
-
Semi-Quantitative: While quantitative Western blotting is possible, it requires careful optimization and normalization to obtain reliable results and is often considered semi-quantitative.
-
Antibody Dependent: The success of the experiment is entirely dependent on the availability and quality of a specific antibody for the target protein. Cross-reactivity of antibodies can lead to false-positive results.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Edman degradation is a chemical method for sequentially determining the amino acid sequence from the N-terminus of a protein or peptide. The process involves labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the released amino acid derivative. This cycle is repeated to determine the sequence one amino acid at a time.
Advantages:
-
Unambiguous N-terminal Sequence: Provides highly accurate and direct determination of the N-terminal sequence, which is a critical quality attribute for recombinant proteins.
-
Database Independent: It is a de novo sequencing method that does not rely on sequence databases.
Limitations:
-
Low Throughput and Short Read Lengths: The sequential nature of the process makes it slow, and it is typically effective for sequencing up to 30-50 amino acids.
-
Requires Pure Sample: The sample must be highly purified and contain a single protein sequence for accurate results.
-
Blocked N-termini: The method will not work if the N-terminal amino group of the protein is chemically modified (blocked).
Experimental Protocols
Mass Spectrometry (Bottom-Up Proteomics) Workflow
-
Protein Extraction and Solubilization: Lyse cells or tissues to extract proteins. Solubilize proteins using appropriate buffers containing detergents and chaotropic agents.
-
Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) and then alkylate the resulting free thiols with a reagent such as iodoacetamide to prevent them from reforming.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.
-
Peptide Desalting: Remove salts and other contaminants that can interfere with mass spectrometry analysis using a solid-phase extraction (SPE) method, such as C18 desalting tips.
-
LC-MS/MS Analysis: Inject the desalted peptide mixture into a liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest) to identify the peptides and, by inference, the proteins present in the original sample.
Western Blotting Protocol
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel containing sodium dodecyl sulfate (SDS).
-
Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) or a fluorophore and recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal.
-
Imaging: Capture the signal using a CCD camera or X-ray film to visualize the protein bands.
Edman Degradation Sequencing Protocol
-
Sample Preparation: The protein sample must be highly purified and free of contaminants. Samples are often transferred to a PVDF membrane after SDS-PAGE.
-
Coupling: The N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, conversion, and identification to determine the subsequent amino acid in the sequence.
Visualizing the Workflows
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved.
Caption: Workflow for bottom-up proteomics using LC-MS/MS.
Caption: Workflow for Western Blotting.
Caption: Cyclical workflow of Edman Degradation.
Conclusion: Choosing the Right Tool for the Job
Mass spectrometry, Western blotting, and Edman degradation are all powerful techniques for protein analysis, each with its own set of strengths and weaknesses.
-
Mass Spectrometry is the method of choice for high-throughput, comprehensive protein identification and characterization, including the analysis of post-translational modifications. It is ideal for discovery-oriented proteomics studies.
-
Western Blotting remains a valuable and accessible tool for the targeted confirmation of the presence and relative abundance of a specific, known protein. It is often used to validate findings from mass spectrometry experiments.
-
Edman Degradation is unparalleled for its accuracy in determining the N-terminal sequence of a purified protein, a critical requirement in biopharmaceutical development and quality control.
In many cases, these methods are complementary. A large-scale proteomics study using mass spectrometry might identify hundreds of potential protein candidates, which can then be validated using Western blotting. For a novel or critical recombinant protein, mass spectrometry can provide overall sequence confirmation and PTM analysis, while Edman degradation can definitively confirm the N-terminal sequence. By understanding the capabilities and limitations of each technique, researchers can select the most appropriate method or combination of methods to confidently identify their eluted proteins and advance their scientific goals.
References
- 1. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Analysis of 3X FLAG Peptide Eluates: Silver Staining and Alternatives
For researchers in the fields of molecular biology, drug discovery, and proteomics, the purification of protein complexes using affinity tags like the 3X FLAG system is a cornerstone of experimental design. Following successful immunoprecipitation and elution with a 3X FLAG peptide, the critical next step is the sensitive and accurate detection and quantification of the purified proteins. This guide provides a comprehensive comparison of silver staining with other common protein analysis techniques—Coomassie Brilliant Blue staining and Western blotting—for the analysis of 3X FLAG peptide eluates. We present detailed experimental protocols, quantitative performance data, and troubleshooting guidance to assist researchers in selecting the optimal method for their specific downstream applications.
Comparative Analysis of Protein Detection Methods
The choice of protein detection method post-elution is critical and depends on the experimental goals, such as protein identification by mass spectrometry, validation of protein-protein interactions, or semi-quantitative analysis of protein abundance.
| Method | Principle | Detection Limit | Linear Dynamic Range | Mass Spectrometry Compatibility | Throughput |
| Silver Staining | Reduction of silver ions to metallic silver, which deposits on proteins. | ~0.5 - 5 ng/band[1][2][3] | Narrow | Protocol-dependent; requires specific MS-compatible reagents.[4] | Moderate |
| Coomassie Brilliant Blue | Non-specific binding of Coomassie dye to proteins. | ~20 - 100 ng/band | Wide | Yes | High |
| Western Blotting | Antibody-based detection of a specific protein. | Sub-nanogram levels (highly dependent on antibody affinity) | Semi-quantitative to quantitative (with proper controls) | Not applicable for total protein analysis | Low to Moderate |
Experimental Workflows
The following diagrams illustrate the general workflows for immunoprecipitation and subsequent analysis using silver staining, Coomassie Brilliant Blue staining, and Western blotting.
Detailed Experimental Protocols
Mass Spectrometry-Compatible Silver Staining Protocol
This protocol is optimized for high sensitivity while maintaining compatibility with downstream mass spectrometry analysis by avoiding harsh cross-linking agents like glutaraldehyde.
-
Fixation:
-
Following SDS-PAGE, place the gel in a clean container with a fixing solution (50% methanol, 5% acetic acid in ultrapure water) for at least 20 minutes.
-
Wash the gel in 50% methanol for 10 minutes.
-
Wash the gel in ultrapure water for 10 minutes. For optimal results and reduced background, an overnight wash in a large volume of ultrapure water is recommended.
-
-
Sensitization:
-
Incubate the gel in a freshly prepared 0.02% sodium thiosulfate solution for 1 minute.
-
Rinse the gel twice with ultrapure water for 1 minute each.
-
-
Silver Incubation:
-
Submerge the gel in a 0.1% silver nitrate solution containing 0.08% formaldehyde (37% stock) for 20 minutes at 4°C. Using a cold silver nitrate solution can enhance staining.
-
-
Development:
-
Rinse the gel twice with ultrapure water for 1 minute each.
-
Incubate the gel in a developing solution (2% sodium carbonate, 0.04% formaldehyde) until the desired band intensity is reached (typically 2-5 minutes). If the developer turns yellow, replace it with a fresh solution.
-
-
Stopping the Reaction:
-
Stop the development by incubating the gel in 5% acetic acid for 10 minutes.
-
-
Washing and Storage:
-
Wash the gel in ultrapure water for 5 minutes.
-
The gel can be stored in a preserving solution or ultrapure water.
-
Coomassie Brilliant Blue Staining Protocol
Coomassie staining is a straightforward and cost-effective method suitable for visualizing more abundant proteins and is fully compatible with mass spectrometry.
-
Fixation (Optional but Recommended):
-
After electrophoresis, fix the gel in a solution of 50% ethanol and 10% acetic acid for at least 1 hour.
-
-
Staining:
-
Immerse the gel in Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie R-250, 40% methanol, 10% acetic acid) and agitate gently for at least 4 hours to overnight.
-
-
Destaining:
-
Remove the staining solution and add a destaining solution (20-40% methanol, 10% acetic acid).
-
Agitate the gel, changing the destaining solution several times until the protein bands are clearly visible against a clear background. Placing a piece of absorbent paper towel in the corner of the container can help absorb excess stain.
-
Western Blotting Protocol for 3X FLAG Eluates
Western blotting provides high specificity and sensitivity for the detection of a particular protein of interest within the eluate.
-
SDS-PAGE and Protein Transfer:
-
Separate the 3X FLAG peptide eluate using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the resulting chemiluminescent signal using a digital imager or X-ray film.
-
Troubleshooting Common Issues
High Background in Silver Staining:
-
Cause: Impure water or reagents, contaminated glassware, or incomplete removal of SDS.
-
Solution: Use ultrapure water for all solutions. Thoroughly clean all containers. Ensure adequate washing steps after fixation to remove all traces of SDS.
Low Sensitivity with Silver Staining:
-
Cause: Insufficient incubation times, inactive reagents, or low protein concentration.
-
Solution: Ensure all incubation times are followed precisely. Prepare fresh developing and sensitizing solutions. If protein levels are extremely low, consider concentrating the eluate before loading.
Poor Elution Efficiency of 3X FLAG-tagged Protein:
-
Cause: Insufficient concentration of 3X FLAG peptide, short incubation time, or very high-affinity interaction.
-
Solution: Increase the concentration of the 3X FLAG peptide or perform sequential elutions and pool the eluates. Increase the elution incubation time.
Conclusion
The analysis of 3X FLAG peptide eluates can be effectively performed using several techniques, each with its own advantages and disadvantages. Silver staining offers the highest sensitivity for total protein detection, making it ideal for identifying low-abundance proteins that might be missed by other methods. However, it requires careful execution and the use of mass spectrometry-compatible protocols if downstream protein identification is planned. Coomassie Brilliant Blue staining is a robust, simple, and cost-effective method for visualizing more abundant proteins and is readily compatible with mass spectrometry. Western blotting provides unparalleled specificity for confirming the presence and semi-quantitative levels of a known protein of interest. The choice of method should be guided by the specific research question, the expected protein abundance, and the intended downstream applications.
References
A Head-to-Head Comparison: Enterokinase Cleavage vs. 3X FLAG Peptide Elution for Protein Purification
For researchers in the fields of protein science and drug development, the choice of purification strategy is critical to obtaining high-purity, active proteins. Two common methods for eluting tagged proteins from affinity resins are enzymatic cleavage with enterokinase and competitive elution using a 3X FLAG peptide. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific application.
At a Glance: Key Differences
| Feature | Enterokinase Cleavage | 3X FLAG Peptide Elution |
| Principle | Enzymatic cleavage of a specific recognition sequence to release the protein of interest from the affinity tag. | Competitive binding of a high concentration of 3X FLAG peptide to the anti-FLAG resin, displacing the tagged protein. |
| Final Product | Tag-free, native protein. | Intact fusion protein with the 3X FLAG tag. |
| Specificity | Highly specific for the Asp-Asp-Asp-Asp-Lys sequence, but off-target cleavage can occur.[1] | Highly specific interaction between the 3X FLAG tag and the anti-FLAG antibody. |
| Conditions | Requires specific buffer conditions (pH, temperature) for optimal enzyme activity.[2] | Generally performed under mild, physiological buffer conditions. |
| Potential Issues | Incomplete cleavage, non-specific proteolysis, and the need to remove the protease after cleavage.[1][3] | Incomplete elution, co-elution of the peptide, and the cost of the peptide. |
| Protein Integrity | Risk of protein degradation from the protease. | Generally preserves the native structure and function of the protein. |
Performance Comparison
The choice between enterokinase cleavage and 3X FLAG peptide elution often depends on the downstream application of the purified protein.
| Parameter | Enterokinase Cleavage | 3X FLAG Peptide Elution | Supporting Data/Rationale |
| Purity | Can be very high, as the tag is removed. However, the presence of enterokinase and potential cleavage fragments can be a concern. | High, but the final product is the tagged protein, and the eluting peptide may be present. | Enterokinase cleavage, when optimized, can yield a homogenous product of the native protein. 3X FLAG elution provides a highly pure tagged protein due to the specific antibody-antigen interaction. |
| Yield | Can be variable and dependent on cleavage efficiency. Inefficient or incomplete cleavage can significantly reduce the yield of the target protein. | Generally high, as it is a competitive elution process. However, strong interactions may require higher peptide concentrations or multiple elution steps. | Studies have shown that optimizing enterokinase cleavage by adding denaturants like urea can improve cleavage efficiency from very low to over 80%.[1] For 3X FLAG elution, yields can be very high, often recovering the majority of the bound protein. |
| Activity of Purified Protein | The activity of the protein can be affected by the cleavage conditions or by unintended proteolytic events. | Generally preserves the biological activity of the protein due to the mild elution conditions. | The non-denaturing nature of competitive elution with 3X FLAG peptide is a key advantage for functional studies. Enterokinase, being a protease, carries an inherent risk of affecting the target protein's activity. |
| Cost | The cost of recombinant enterokinase can be significant, especially for large-scale purifications. | The 3X FLAG peptide is also a costly reagent. | Both methods involve expensive reagents. The cost-effectiveness will depend on the scale of the purification and the reusability of the affinity resin. |
| Speed and Simplicity | The cleavage reaction adds an extra step and incubation time to the purification workflow. The subsequent removal of enterokinase is also required. | The elution process is relatively simple and fast, typically involving a short incubation with the peptide. | 3X FLAG elution offers a more streamlined workflow compared to the multi-step process of enzymatic cleavage and subsequent enzyme removal. |
Experimental Workflows
3X FLAG Peptide Elution Workflow
Caption: Workflow for 3X FLAG peptide elution.
Enterokinase Cleavage Workflow
Caption: Workflow for enterokinase cleavage.
Experimental Protocols
3X FLAG Peptide Elution Protocol
This protocol is a general guideline and may require optimization for specific proteins.
-
Resin Equilibration:
-
Wash the anti-FLAG affinity resin with 10 column volumes of Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Protein Binding:
-
Load the clarified cell lysate containing the 3X FLAG-tagged protein onto the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin with 20-30 column volumes of TBS to remove unbound proteins.
-
-
Elution:
-
Prepare the elution buffer: 100-150 µg/mL of 3X FLAG peptide in TBS.
-
Add 1-2 column volumes of the elution buffer to the resin.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
Collect the eluate.
-
Repeat the elution step 2-3 times for higher yield.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the target protein.
-
Enterokinase Cleavage Protocol (On-Column)
This protocol is a general guideline and requires optimization for each specific fusion protein.
-
Resin Equilibration and Protein Binding:
-
Follow steps 1 and 2 of the 3X FLAG Peptide Elution Protocol to bind the fusion protein containing the enterokinase cleavage site to the affinity resin.
-
-
Washing:
-
Wash the resin extensively with a wash buffer compatible with enterokinase activity (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0).
-
-
Enterokinase Cleavage:
-
Prepare the cleavage buffer: Add recombinant enterokinase to the wash buffer at a recommended ratio (e.g., 1 unit of enterokinase per 50 µg of fusion protein).
-
Add the cleavage buffer to the resin.
-
Incubate for 16 hours at room temperature with gentle agitation.
-
-
Collection of Cleaved Protein:
-
Collect the supernatant which contains the tag-free target protein.
-
Wash the resin with 1-2 column volumes of wash buffer and pool with the initial supernatant.
-
-
Enterokinase Removal:
-
If the recombinant enterokinase is tagged (e.g., with a His-tag), it can be removed by passing the collected protein solution through a suitable affinity column (e.g., Ni-NTA).
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess the efficiency of cleavage and the purity of the target protein. Mass spectrometry can be used to confirm the precise cleavage site.
-
Conclusion
Both enterokinase cleavage and 3X FLAG peptide elution are powerful techniques for protein purification. The choice between them hinges on the specific requirements of the downstream application.
-
Choose 3X FLAG peptide elution when:
-
The presence of the 3X FLAG tag on the final protein is acceptable.
-
Maintaining the native conformation and activity of the protein is of utmost importance.
-
A simple and rapid purification workflow is desired.
-
-
Choose enterokinase cleavage when:
-
A tag-free, native protein is required for structural or functional studies.
-
The potential for lower yield and the need for process optimization are acceptable trade-offs for obtaining the native protein.
-
For critical applications, it is advisable to perform a small-scale pilot study to determine the optimal method for your specific protein of interest.
References
Preserving Protein Potency: A Guide to Assessing Bioactivity After 3X FLAG Elution
For researchers, scientists, and drug development professionals, the ultimate goal of protein purification is not merely to isolate a protein, but to obtain a functionally active molecule. The widely used 3X FLAG-tag affinity purification system offers high specificity; however, the elution step is critical for preserving the protein's biological activity. This guide provides a comparative analysis of different elution methods for 3X FLAG-tagged proteins, focusing on the impact on protein bioactivity, and offers detailed protocols for its assessment.
The 3X FLAG system, a hydrophilic octapeptide tag (DYKDDDDK) repeated three times, provides a high-affinity binding site for anti-FLAG antibodies, enabling efficient capture of the target protein.[1] The challenge, however, lies in releasing the purified protein from the affinity resin without compromising its structural integrity and, consequently, its function. The most common method, competitive elution with a 3X FLAG peptide, is considered a gentle approach that should preserve the protein's native conformation.[2] However, alternative methods, such as elution with low pH glycine or arginine solutions, are also employed, often due to cost considerations or incomplete elution with the peptide.[3][4] This guide will delve into the implications of these choices on the bioactivity of the eluted protein.
Comparison of Elution Methods for 3X FLAG-Tagged Proteins
The choice of elution method can significantly impact the yield and, more importantly, the biological activity of the purified protein. While competitive elution with the 3X FLAG peptide is designed to be gentle, harsher methods may be more effective for tightly bound proteins but risk denaturation. A study comparing different elution strategies for FLAG-fused proteins highlighted that active and folded proteins could be successfully eluted using 0.5-1M arginine at a mildly acidic pH (3.5-4.4), presenting a viable alternative to both competitive peptide elution and low pH glycine buffers.[3]
| Elution Method | Principle | Advantages | Disadvantages | Impact on Bioactivity |
| 3X FLAG Peptide | Competitive displacement of the tagged protein from the anti-FLAG antibody. | Gentle, specific, and preserves native protein conformation. | Higher cost of the peptide, potentially incomplete elution for very high-affinity interactions. | High preservation of bioactivity. |
| Low pH Glycine | Disrupts the antibody-antigen interaction by altering the charge distribution. | Inexpensive and generally effective for elution. | The acidic environment can cause irreversible denaturation and loss of protein activity. Requires immediate neutralization. | High risk of bioactivity loss. |
| Arginine Solution | Weakens the antibody-antigen interaction through a combination of effects, including charge masking and stabilization of the eluted protein. | Can be effective at mildly acidic pH, potentially preserving protein structure and activity better than low pH glycine. | May require optimization of arginine concentration and pH for each specific protein. | Reported to preserve bioactivity for some proteins. |
Assessing Protein Bioactivity: A Critical Post-Purification Step
Following elution, it is imperative to quantify the biological activity of the purified protein to ensure its functionality for downstream applications. The choice of bioassay depends on the protein's function. For enzymes, kinetic assays measuring substrate conversion are appropriate. For signaling proteins, cell-based assays assessing downstream events like cell proliferation or reporter gene activation are commonly used.
Here, we provide a detailed protocol for a common bioactivity assay: a cell-based proliferation assay for a growth factor.
Experimental Protocol: Cell-Based Proliferation Assay
This protocol outlines the steps to assess the bioactivity of a purified growth factor by measuring its ability to induce the proliferation of a specific cell line.
Materials:
-
Purified 3X FLAG-tagged growth factor (eluted by different methods)
-
Growth factor-dependent cell line (e.g., Ba/F3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Basal medium (complete medium without growth factor)
-
Cell proliferation reagent (e.g., WST-1 or MTS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation:
-
Culture the growth factor-dependent cells in complete medium supplemented with the appropriate growth factor.
-
Prior to the assay, wash the cells three times with basal medium to remove any residual growth factor.
-
Resuspend the cells in basal medium and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of basal medium.
-
-
Protein Dilution and Addition:
-
Prepare a series of dilutions of the purified growth factor (eluted by different methods) in basal medium. A typical concentration range to test would be from 0.01 ng/mL to 100 ng/mL.
-
Include a negative control (basal medium only) and a positive control (a commercially available, bioactive standard of the growth factor).
-
Add 50 µL of each dilution to the appropriate wells of the 96-well plate containing the cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Proliferation Measurement:
-
Add 10 µL of the cell proliferation reagent (e.g., WST-1) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the concentration of the growth factor for each elution method.
-
Determine the EC50 (half-maximal effective concentration) for each sample. The EC50 value is a measure of the protein's potency.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing the bioactivity of a 3X FLAG-tagged protein after different elution methods.
Caption: A simplified signaling pathway illustrating how a growth factor can stimulate cell proliferation.
Conclusion
The preservation of bioactivity is paramount in protein purification. While 3X FLAG-tag affinity chromatography is a powerful tool for isolating proteins with high purity, the choice of elution method is a critical determinant of the functional integrity of the final product. Competitive elution with the 3X FLAG peptide remains the gold standard for maintaining bioactivity. However, for certain applications, alternative methods like arginine elution may offer a reasonable compromise between cost, yield, and activity. It is essential for researchers to empirically determine the optimal elution conditions for their specific protein of interest and to rigorously assess its bioactivity post-purification to ensure the reliability and validity of their downstream experiments.
References
A Researcher's Guide to the 3X FLAG Tag in Structural Biology: A Comparative Analysis
In the pursuit of high-resolution protein structures, the ability to obtain pure, homogenous protein samples is paramount. Epitope tagging has become an indispensable tool for protein purification and detection, with the 3X FLAG tag emerging as a powerful option for researchers in structural biology.[1] This guide provides an objective comparison of the 3X FLAG tag against other common alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tagging system for their structural biology workflows.
Properties and Advantages of the 3X FLAG Tag
The 3X FLAG tag is a synthetic epitope comprising three tandem repeats of the original FLAG sequence (DYKDDDDK), resulting in a 22-amino acid peptide. Its design confers several advantages over the single FLAG tag and other systems. The primary benefit is a significant enhancement in detection sensitivity—up to 200 times greater than the 1X FLAG system—which is particularly crucial for proteins expressed at low levels in mammalian cells.
The hydrophilic nature of the 3X FLAG tag ensures it is likely to be located on the surface of the fusion protein, making it readily accessible to antibodies and minimizing interference with protein folding, function, or solubility. This accessibility is key for efficient capture during affinity purification. While the 1X FLAG tag is often sufficient for detection in Western blots, the higher affinity and avidity of the 3X FLAG tag make it particularly well-suited for immunoprecipitation and protein purification, especially in tandem affinity purification strategies.
Performance Comparison of Epitope Tags
Choosing an epitope tag requires a trade-off between various factors including purity, yield, cost, and the potential impact on the target protein. The following table summarizes the performance of the 3X FLAG tag compared to other commonly used tags in protein purification.
| Feature | 3X FLAG-tag | 1X FLAG-tag | 6xHis-tag | Strep-tag II |
| Size | 22 amino acids (~2.6 kDa) | 8 amino acids (~1.0 kDa) | 6-10 amino acids (~0.8-1.2 kDa) | 8 amino acids (WSHPQFEK) (~1.0 kDa) |
| Composition | DYKDHDG-DYKDHDI-DYKDDDDK | DYKDDDDK | HHHHHH | WSHPQFEK |
| Binding Principle | Binds to anti-FLAG monoclonal antibodies (e.g., M2) | Binds to anti-FLAG monoclonal antibodies | Chelates to divalent metal ions (e.g., Ni²⁺, Co²⁺) via IMAC | Binds to a specially engineered streptavidin, Strep-Tactin |
| Purity | Very High | High | Moderate (prone to contamination by metal-binding proteins) | Very High (highly specific interaction) |
| Yield | Low to Moderate (typically 0.6-1 mg/mL of resin for FLAG) | Low to Moderate (typically 0.6-1 mg/mL of resin) | High (resins have high binding capacity) | Good |
| Resin Cost | Expensive, low capacity | Expensive, low capacity | Inexpensive, high capacity | Moderate Cost |
| Elution Conditions | - Competitive elution with 3X FLAG peptide (native)- Low pH (e.g., 0.1 M glycine, pH 3.5) | - Competitive elution with FLAG peptide (native)- Low pH | - Competitive elution with imidazole (native)- Low pH or chelating agents (denaturing/native) | - Competitive elution with desthiobiotin (native) |
Applications in Structural Biology
The high purity achieved with FLAG-based affinity chromatography makes it a valuable tool for preparing samples for demanding structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography.
-
Cryo-Electron Microscopy (Cryo-EM): Recent studies have successfully utilized the 3X FLAG tag to purify endogenous human proteins from cell lines for single-particle cryo-EM analysis. This approach allows for the structural study of proteins in their native complexes. Cryo-EM requires smaller amounts of protein compared to crystallography, which makes the use of expensive but highly specific affinity resins like anti-FLAG more feasible. In some cases, tags do not need to be removed for cryo-EM and can even be advantageous by increasing particle size.
-
X-ray Crystallography: While His-tags are often favored for crystallography due to the low cost and high capacity of IMAC resins, FLAG tags are used when exceptionally high purity is required. The small size of the FLAG tag is less likely to interfere with crystal packing than larger tags like GST or MBP. However, for crystallography, it is often necessary to remove any tag, and the FLAG sequence includes an enterokinase cleavage site for this purpose.
Experimental Protocols
A generalized protocol for the immunoprecipitation (IP) and purification of a 3X FLAG-tagged protein is provided below. This protocol is synthesized from established methodologies.
-
Preparation of Cell Lysate:
-
Harvest cells expressing the 3X FLAG-tagged protein of interest.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
-
-
Binding to Affinity Resin:
-
Equilibrate anti-FLAG affinity resin (e.g., M2 affinity gel) by washing it with a TBS buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate for 1-2 hours (or overnight for maximum binding) at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by gentle centrifugation (e.g., 5,000 x g for 1 minute).
-
Discard the supernatant (flow-through).
-
Wash the resin three times with a wash buffer (e.g., TBS) to remove non-specifically bound proteins.
-
-
Elution:
-
Method A: Competitive Elution (Native Conditions): This is the most specific elution method.
-
Prepare an elution buffer containing 100-150 µg/mL of 3X FLAG peptide in TBS.
-
Add the elution buffer to the resin and incubate for 30 minutes at 4°C with gentle shaking.
-
Centrifuge and collect the supernatant containing the purified protein. Repeat elution for maximal recovery.
-
-
Method B: Acidic Elution:
-
Add 0.1 M glycine-HCl, pH 3.5 to the resin.
-
Incubate briefly and then centrifuge to collect the eluate.
-
Immediately neutralize the eluate by adding a buffering agent (e.g., 1 M Tris-HCl, pH 8.0).
-
-
-
Analysis:
-
Analyze the purified protein fraction by SDS-PAGE to check for purity and by Western blot using an anti-FLAG antibody to confirm its identity.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the standard workflow for purifying a 3X FLAG-tagged protein for downstream structural analysis.
Caption: Workflow for 3X FLAG-tag Protein Purification.
Conclusion
The 3X FLAG tag is a high-performance tool for the purification of recombinant proteins for structural biology. Its primary strengths lie in its high specificity, which yields exceptionally pure protein, and its enhanced sensitivity, which is ideal for low-abundance targets. These advantages often outweigh the higher cost and lower capacity of the corresponding affinity resins, particularly for demanding applications like cryo-EM and crystallography. However, researchers must consider the larger size of the 3X FLAG tag compared to 1X FLAG or His-tags, which carries a slightly higher risk of interfering with protein function. Ultimately, for structural studies where sample purity is the most critical parameter, the 3X FLAG system represents a robust and highly effective choice.
References
Safety Operating Guide
Proper Disposal of 3X FLAG Peptide TFA: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and adhering to proper chemical handling protocols are paramount. This guide provides essential safety and logistical information for the correct disposal of 3X FLAG peptide TFA, a reagent commonly utilized in laboratory settings. Following these procedures is critical for maintaining a safe working environment and ensuring regulatory compliance. The trifluoroacetic acid (TFA) component of this product is a corrosive chemical and is the primary driver for these specialized disposal requirements.[1][2][3]
Immediate Safety and Handling Precautions
Trifluoroacetic acid (TFA) is a corrosive substance that can cause severe skin burns and eye damage, and its vapors can be harmful if inhaled.[1][4] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Essential PPE includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. The procedural guidelines are based on the hazardous nature of trifluoroacetic acid.
| Parameter | Value | Source |
| Spill Limit for Major Spill | > 500 mL |
Experimental Protocols
The disposal procedures outlined below are based on standard safety protocols for handling hazardous chemical waste and do not involve experimental methodologies.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3X FLAG Peptide TFA
For researchers, scientists, and drug development professionals utilizing 3X FLAG peptide TFA, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
While the this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The recommended Personal Protective Equipment (PPE) provides a barrier against potential exposure and ensures safe handling.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective gloves | Chemically resistant gloves suitable for handling peptides and TFA salts. |
| Body Protection | Impervious clothing | A standard laboratory coat is recommended. |
| Respiratory Protection | Suitable respirator | Use in areas with adequate ventilation. In case of insufficient ventilation or potential for aerosol formation, a respirator may be necessary.[2] |
Key Safety Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
Operational Plan: From Receipt to Application
Proper handling of this compound from the moment it arrives in the lab until its use in experiments is critical for maintaining its integrity and ensuring safety.
Receiving and Storage:
Upon receipt, the lyophilized powder should be stored under specific conditions to ensure its stability.
| Storage Condition | Temperature | Duration |
| Powder (Sealed) | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress Safety Data Sheet
Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Selection: A common solvent for reconstitution is Tris-buffered saline (TBS) at a pH of 7.4.
-
Dissolution: To prepare a stock solution, dissolve the peptide in the chosen solvent. For example, a stock solution of 5 mg/mL can be prepared in TBS. Sonication may be used to aid dissolution if precipitation occurs.
-
Aliquoting and Storage: Aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Use (Protein Purification):
3X FLAG peptide is commonly used for the competitive elution of 3X FLAG-tagged fusion proteins from affinity resins.
-
Preparation of Elution Buffer: Prepare a solution containing the 3X FLAG peptide in a suitable buffer, such as TBS. A commonly used concentration is 100 µg/mL.
-
Elution: Apply the elution buffer to the affinity column containing the bound 3X FLAG fusion protein. Multiple column volumes may be necessary for efficient elution.
-
Post-Elution Handling: The eluted protein is then ready for downstream applications.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste.
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with the peptide should be considered contaminated waste.
Disposal Procedure:
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled waste container.
-
Liquid Waste: Unused solutions containing the peptide should be collected in a labeled chemical waste container. Do not pour down the drain.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal of the chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
